DG172 dihydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of DG172 Dihydrochloride: A Selective PPARβ/δ Inverse Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025) is a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) antagonist with inverse agonistic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DG172. It includes detailed experimental protocols for its synthesis and key biological assays, a comprehensive summary of its quantitative data, and visualizations of its synthesis and relevant signaling pathways. DG172 was identified through a systematic structure-activity relationship (SAR) study and has demonstrated high binding affinity for PPARβ/δ and the ability to down-regulate the transcription of the PPARβ/δ target gene, angiopoietin-like 4 (Angptl4).[1][2] Its oral bioavailability makes it a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ.
Discovery and Rationale
The nuclear receptor PPARβ/δ is a ligand-activated transcription factor implicated in various physiological processes, including lipid metabolism, inflammation, and cell proliferation.[3] Its role in disease has made it an attractive target for therapeutic intervention. The discovery of DG172 began with a high-throughput screening of the Open Chemical Repository of the NCI/NIH Developmental Therapeutics Program using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based competitive ligand binding assay.[2][4] This screen identified (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile as a lead compound. A subsequent systematic structure-activity relationship (SAR) study led to the design and synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, designated as DG172.[2]
Synthesis of DG172 Dihydrochloride
The synthesis of DG172 is achieved through a multi-step process culminating in a Knoevenagel condensation. The final product is then converted to its dihydrochloride salt.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172)
This protocol is based on the Knoevenagel condensation reaction.
Materials:
-
2-bromophenylacetonitrile
-
4-(1-methylpiperazin-1-yl)benzaldehyde
-
Piperidine
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 2-bromophenylacetonitrile and 4-(1-methylpiperazin-1-yl)benzaldehyde in ethanol is prepared.
-
Piperidine is added as a basic catalyst.
-
The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated.
-
The precipitate is collected by filtration, washed, and purified by recrystallization to yield the pure (Z)-isomer of DG172.
-
For the preparation of the dihydrochloride salt, the DG172 base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt is then isolated.
Note: This is a generalized protocol. For precise molar ratios, reaction times, temperatures, and purification details, it is imperative to consult the primary literature by Lieber S, et al. (2012) in the Journal of Medicinal Chemistry.
Biological Activity and Mechanism of Action
DG172 is a selective PPARβ/δ antagonist with inverse agonistic properties.[2] It exhibits high binding affinity to the PPARβ/δ ligand-binding domain and, as an inverse agonist, it not only blocks the action of agonists but also reduces the basal activity of the receptor.[3]
Signaling Pathway
DG172 exerts its effects by modulating the transcription of PPARβ/δ target genes. A key target is Angiopoietin-like 4 (ANGPTL4), a protein involved in lipid metabolism and tumorigenesis. As an inverse agonist, DG172 enhances the recruitment of transcriptional corepressors to the PPARβ/δ/RXR heterodimer on the ANGPTL4 promoter, leading to the downregulation of its expression.[5]
Caption: DG172 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| PPARβ/δ Binding Affinity (IC50) | 27 nM | TR-FRET Competitive Binding Assay | [2] |
| Angptl4 Transcription Inhibition (IC50) | 9.5 nM | Quantitative PCR in mouse myoblasts | [2] |
| Oral Bioavailability | Orally bioavailable in mice | Pharmacokinetic studies in mice | [2] |
Key Experimental Protocols
TR-FRET Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARβ/δ ligand-binding domain (LBD).
Principle: The assay is based on the competition between a test compound and a fluorescently labeled tracer for binding to a terbium (Tb)-labeled anti-GST antibody-bound GST-tagged PPARβ/δ-LBD. When the tracer is bound to the LBD, FRET occurs between the terbium donor and the fluorescent acceptor on the tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: TR-FRET competitive binding assay workflow.
Materials:
-
GST-tagged PPARβ/δ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARβ/δ tracer
-
Test compound (DG172)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the GST-PPARβ/δ-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the results against the test compound concentration to determine the IC50 value.
Coregulator Interaction Assay
This assay measures the ability of a ligand to promote the interaction of PPARβ/δ with a corepressor peptide.
Principle: Similar to the binding assay, this TR-FRET based assay uses a GST-tagged PPARβ/δ-LBD and a terbium-labeled anti-GST antibody. A fluorescently labeled corepressor peptide is used as the binding partner. An inverse agonist like DG172 will enhance the interaction between the LBD and the corepressor peptide, resulting in an increased FRET signal.
Procedure: The procedure is analogous to the competitive binding assay, with the fluorescent tracer being replaced by a fluorescently labeled corepressor peptide. The increase in the FRET signal is measured as a function of the test compound concentration.
Quantitative Gene Expression Analysis of Angptl4
This method is used to quantify the effect of DG172 on the expression of the PPARβ/δ target gene, Angptl4.
Experimental Workflow:
Caption: Workflow for quantitative gene expression analysis.
Materials:
-
Mouse myoblast cell line (e.g., C2C12)
-
Cell culture reagents
-
DG172
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Angptl4 and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Culture mouse myoblasts to the desired confluency.
-
Treat the cells with a range of concentrations of DG172 for a specified period.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for Angptl4 and a housekeeping gene for normalization.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Angptl4 in treated versus untreated cells.
Conclusion
This compound is a well-characterized, potent, and selective PPARβ/δ inverse agonist. Its discovery through a rational drug design approach and its oral bioavailability make it an invaluable research tool for investigating the multifaceted roles of PPARβ/δ in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further studies with DG172 may pave the way for novel therapeutic strategies targeting PPARβ/δ-mediated pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
biochemical and physical properties of DG172 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG172 dihydrochloride (B599025) is a potent and selective small molecule modulator of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Classified as a selective PPARβ/δ antagonist and inverse agonist, DG172 has emerged as a critical tool for investigating the physiological and pathophysiological roles of PPARβ/δ.[1][2][3] This technical guide provides an in-depth overview of the biochemical and physical properties of DG172 dihydrochloride, detailed experimental protocols for its study, and a summary of its known signaling pathways.
Biochemical and Physical Properties
This compound, chemically known as (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile dihydrochloride, is a synthetic compound designed for high-affinity binding to PPARβ/δ.[4] Its inverse agonistic properties enable it to suppress the basal transcriptional activity of PPARβ/δ, making it a valuable tool for elucidating the receptor's function.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (PPARβ/δ binding) | 27 nM | Not Specified | [1][2] |
| IC50 (PPARβ/δ binding) | 26.9 nM | Not Specified | [5] |
| IC50 (Angptl4 gene expression) | 9.5 nM | Mouse myoblasts (C2C12) | [1][5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀BrN₃·2HCl | [2][5] |
| Molecular Weight | 455.22 g/mol | [2][5] |
| CAS Number | 1361504-77-9 | [2] |
| Solubility | DMSO: 91 mg/mL (199.9 mM) | [2] |
| Water: 44 mg/mL | [2] | |
| Ethanol: 23 mg/mL | [2] | |
| Storage | 3 years at -20°C (powder) | [2] |
| 1 year at -80°C (in solvent) | [2] | |
| 1 month at -20°C (in solvent) | [2] |
Signaling Pathways
This compound has been shown to modulate both PPARβ/δ-dependent and -independent signaling pathways.
PPARβ/δ-Dependent Signaling: Repression of ANGPTL4
As an inverse agonist, DG172 binds to the PPARβ/δ receptor, leading to the recruitment of transcriptional corepressors. This action results in the down-regulation of PPARβ/δ target genes, most notably Angiopoietin-like 4 (ANGPTL4).[1][4] ANGPTL4 is implicated in various processes, including lipid metabolism and cancer cell invasion.[1][2] The repression of ANGPTL4 transcription by DG172 is a key mechanism underlying its biological effects.[1][2]
PPARβ/δ-Independent Signaling: Myeloid Cell Differentiation
Interestingly, DG172 has been observed to promote the differentiation of dendritic cells (DCs) from bone marrow cells, a process that occurs independently of PPARβ/δ.[1][6] This suggests that DG172 may have off-target effects or interact with other cellular components to influence myeloid lineage commitment.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
General Experimental Workflow
The study of DG172 typically involves a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.
PPARβ/δ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity (IC50) of DG172 for the PPARβ/δ receptor.
Methodology:
-
Reagents: Recombinant PPARβ/δ ligand-binding domain (LBD), a fluorescently labeled PPARβ/δ agonist (tracer), and europium-labeled anti-GST antibody.
-
Procedure:
-
A mixture of the PPARβ/δ-LBD and the anti-GST antibody is prepared in an appropriate assay buffer.
-
The fluorescent tracer is added to the mixture.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The protein-tracer mixture is dispensed into the wells containing the test compound.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
The TR-FRET signal is read on a compatible plate reader. The signal is generated when the tracer is bound to the LBD, bringing the europium and the fluorescent label in close proximity.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of DG172 and fitting the data to a sigmoidal dose-response curve.
Gene Expression Analysis (Reverse Transcription Quantitative PCR - RT-qPCR)
Objective: To measure the effect of DG172 on the expression of PPARβ/δ target genes, such as ANGPTL4.
Methodology:
-
Cell Culture: C2C12 mouse myoblasts are cultured in standard growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the Angptl4 gene and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative expression of Angptl4 is calculated using the ΔΔCt method, comparing the expression in DG172-treated cells to that in vehicle-treated control cells. The IC50 for gene expression inhibition is determined from the dose-response curve.[2]
Dendritic Cell Differentiation Assay
Objective: To assess the PPARβ/δ-independent effect of DG172 on the differentiation of bone marrow cells into dendritic cells.
Methodology:
-
Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Cell Culture and Differentiation:
-
Bone marrow cells are cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce differentiation towards the myeloid lineage.
-
DG172 (e.g., 1 µM) is added to the culture medium.
-
Cells are cultured for several days, with media changes as required.
-
-
Flow Cytometry Analysis:
-
Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers for dendritic cells (e.g., CD11c, MHCII) and granulocytes (e.g., Gr-1).
-
The percentage of different cell populations is quantified using a flow cytometer.
-
-
Data Analysis: The proportion of dendritic cells and granulocytes in DG172-treated cultures is compared to that in control cultures to determine the effect of the compound on cell differentiation.[1][6]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where the PPARβ/δ-RXR heterodimer binds in the presence of DG172 and to understand the mechanism of transcriptional repression.
Methodology:
-
Cell Treatment and Cross-linking: Cells (e.g., MDA-MB-231 human breast cancer cells) are treated with DG172 or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to PPARβ/δ or RXR is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify the genomic regions enriched for PPARβ/δ binding. These regions can then be analyzed for associated genes and regulatory elements.[1][2]
Conclusion
This compound is a powerful research tool for dissecting the complex biology of PPARβ/δ. Its well-characterized biochemical and physical properties, combined with its potent and selective inverse agonist activity, make it an invaluable asset for researchers in academia and the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for investigators seeking to utilize DG172 in their own studies. Further research into the PPARβ/δ-independent effects of DG172 may reveal novel therapeutic avenues.
References
- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Profiling Identifies Functional Interactions of TGFβ and PPARβ/δ Signaling: SYNERGISTIC INDUCTION OF ANGPTL4 TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DG172 Dihydrochloride: A Technical Guide to its Inverse Agonist Role in PPARβ/δ Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025) is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). This technical guide provides an in-depth overview of the pharmacological properties of DG172, focusing on its mechanism of action, quantitative data from key experimental assays, and its impact on cellular signaling pathways. Detailed experimental protocols and visual representations of signaling and experimental workflows are included to facilitate further research and drug development efforts.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cell differentiation. The PPARβ/δ isotype has emerged as a therapeutic target for various diseases, including metabolic disorders and cancer. While agonists of PPARβ/δ have been extensively studied, the development of inverse agonists like DG172 dihydrochloride offers a unique pharmacological approach to modulate the receptor's basal activity. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. DG172 has been shown to not only block the action of agonists but also to suppress the constitutive activity of PPARβ/δ, leading to the repression of target gene expression. This guide will delve into the technical details of DG172's function as an inverse agonist and its downstream effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/Assay | Reference |
| IC50 | 27 nM | PPARβ/δ | [1] |
| IC50 | 9.5 nM | ANGPTL4 Gene Expression (Mouse Myoblasts) | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
This compound exerts its inverse agonist effects on PPARβ/δ through a distinct molecular mechanism. Unlike neutral antagonists that simply block agonist binding, DG172 actively promotes the recruitment of transcriptional corepressors to the PPARβ/δ receptor complex. This enhanced corepressor binding leads to the active repression of target gene transcription, even in the absence of an agonist.
One of the key target genes downregulated by DG172 is Angiopoietin-like 4 (ANGPTL4), a secreted protein implicated in cancer progression and metastasis. By suppressing ANGPTL4 expression, DG172 can inhibit cancer cell invasion.[2][3]
Furthermore, DG172 has been observed to have effects on myeloid cell differentiation that are independent of its action on PPARβ/δ.[4]
Signaling Pathways
The signaling pathways affected by DG172 are crucial to its pharmacological effects. Below are diagrams illustrating these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.
TR-FRET-Based Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of DG172 to the PPARβ/δ ligand-binding domain (LBD).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of GST-tagged PPARβ/δ-LBD.
-
Prepare a stock solution of a terbium-labeled anti-GST antibody.
-
Prepare a stock solution of a fluorescent pan-PPAR ligand (tracer).
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-PPARβ/δ-LBD and the terbium-labeled anti-GST antibody mixture.
-
Add the fluorescent tracer to all wells.
-
Add the different concentrations of DG172 or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (tracer).
-
Calculate the ratio of the emission at 520 nm to that at 495 nm.
-
Plot the 520/495 nm ratio against the logarithm of the DG172 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Coregulator Interaction Assay
This assay measures the ability of DG172 to promote the recruitment of corepressor peptides to the PPARβ/δ-LBD.
Protocol:
-
Reagent Preparation:
-
Prepare GST-tagged PPARβ/δ-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled corepressor peptide (e.g., from NCoR or SMRT).
-
Prepare solutions of a known PPARβ/δ agonist (positive control for coactivator recruitment) and DG172.
-
-
Assay Procedure:
-
In a suitable microplate, combine the GST-PPARβ/δ-LBD, terbium-labeled anti-GST antibody, and the fluorescently labeled corepressor peptide.
-
Add the agonist, DG172, or vehicle control to the wells.
-
Incubate the plate at room temperature.
-
-
Data Analysis:
-
Measure the TR-FRET signal as described in the binding assay. An increase in the FRET ratio in the presence of DG172 indicates recruitment of the corepressor peptide.
-
Cell-Based Reporter Gene Assay
This assay quantifies the ability of DG172 to repress the transcriptional activity of PPARβ/δ in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with a PPARβ/δ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Assay Performance:
-
Plate the transfected cells in a 96-well plate.
-
After allowing the cells to attach, treat them with various concentrations of DG172, a known PPARβ/δ agonist (as a positive control), or vehicle.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the ligand concentration to determine the dose-dependent repression by DG172.
-
Matrigel Invasion Assay
This assay assesses the effect of DG172 on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Starve cancer cells (e.g., MDA-MB-231) in serum-free medium.
-
Resuspend the cells in serum-free medium containing different concentrations of DG172 or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated insert.
-
-
Invasion:
-
Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of PPARβ/δ. Its well-characterized inverse agonist activity, coupled with its ability to modulate key signaling pathways involved in cancer progression, highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological and therapeutic potential of DG172 and other PPARβ/δ inverse agonists.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of ANGPTL4 in cancer progression, metastasis, and metabolism: a brief review [bmbreports.org]
The Dichotomous Function of DG172 Dihydrochloride: A Technical Guide to its Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025) is a potent and selective small molecule that has garnered significant interest for its dual, context-dependent functions within cellular pathways. It operates as a selective inverse agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor implicated in metabolic regulation and tumorigenesis. Concurrently, DG172 promotes the differentiation of myeloid progenitors into dendritic cells through a PPARβ/δ-independent mechanism. This technical guide provides an in-depth exploration of these two distinct functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Introduction
The modulation of cellular signaling pathways is a cornerstone of modern therapeutic development. DG172 dihydrochloride has emerged as a valuable chemical probe for dissecting the intricate roles of PPARβ/δ and for understanding the molecular cues that govern myeloid cell differentiation. Its ability to act as a potent inverse agonist allows for the investigation of basal PPARβ/δ activity and its role in gene repression. Furthermore, its unexpected PPARβ/δ-independent effects on dendritic cell development open new avenues for immunomodulatory research. This document serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PPARβ/δ Binding Affinity (IC₅₀) | 27 nM | TR-FRET-based competitive ligand binding assay | [1] |
| ANGPTL4 Gene Expression Inhibition (IC₅₀) | 9.5 nM | Mouse myoblasts | [1] |
PPARβ/δ Inverse Agonism and Regulation of the ANGPTL4 Pathway
As an inverse agonist, DG172 not only blocks the activation of PPARβ/δ by agonists but also reduces its basal transcriptional activity. This is achieved by enhancing the recruitment of transcriptional corepressor complexes to PPARβ/δ target genes. One of the most well-characterized target genes repressed by DG172 is Angiopoietin-like 4 (ANGPTL4), a key player in cancer cell invasion and metastasis.
Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of ANGPTL4 expression in cancer cells. Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. PPARβ/δ is a key transcriptional partner in this process for the ANGPTL4 gene. DG172 intervenes by binding to PPARβ/δ, inducing a conformational change that favors the recruitment of a corepressor complex, thereby repressing the TGF-β-mediated induction of ANGPTL4.
References
Preliminary Studies on the Biological Activity of DG172 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activities of DG172 dihydrochloride (B599025), a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). The information presented herein is compiled from publicly available research and is intended to serve as a foundational resource for further investigation and drug development efforts.
Core Compound Profile: DG172 Dihydrochloride
This compound has been identified as a potent and selective inverse agonist of PPARβ/δ. Its primary mechanism of action involves the recruitment of transcriptional corepressors to PPARβ/δ target genes, leading to the downregulation of their expression.
Quantitative Biological Activity Data
The following table summarizes the key quantitative metrics reported for this compound's biological activity.
| Parameter | Target/Process | Value | Cell Line/System |
| IC50 | PPARβ/δ Binding | 27 nM | In vitro assay |
| IC50 | ANGPTL4 Transcription | 9.5 nM | Mouse Myoblasts |
Key Biological Effects and Mechanisms of Action
Preliminary studies have highlighted two significant biological effects of this compound: the inhibition of cancer cell invasion and the modulation of myeloid cell differentiation.
Inhibition of Cancer Cell Invasion
DG172 has been shown to strongly inhibit the invasion of cancer cells, particularly in breast cancer models such as the MDA-MB-231 cell line. This inhibitory effect is primarily attributed to its ability to suppress the transcription of Angiopoietin-like 4 (ANGPTL4), a key gene implicated in tumor progression and metastasis.
Signaling Pathways Involved:
-
TGFβ Signaling: DG172 represses the induction of ANGPTL4 by Transforming Growth Factor-beta (TGFβ). It is proposed that DG172 promotes the formation of a dominant transcriptional repressor complex at the ANGPTL4 gene promoter, thereby blocking the signaling cascade initiated by TGFβ and its downstream effectors, such as SMAD proteins.
-
PI3K-PAK1-ERK Pathway: DG172 also inhibits cancer cell invasion stimulated by serum, which is thought to act through the PI3K-PAK1-ERK signaling pathway. The precise mechanism by which DG172 intersects with this pathway to regulate ANGPTL4 and inhibit invasion warrants further investigation.
Modulation of Myeloid Cell Differentiation
Interestingly, DG172 has been observed to promote the differentiation of bone marrow cells (BMCs) into dendritic cells (DCs) when stimulated with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This effect occurs at the expense of granulocyte differentiation and has been shown to be independent of PPARβ/δ. This suggests an off-target activity or a novel mechanism of action for DG172 in the context of hematopoiesis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
TR-FRET based PPARβ/δ Competitive Ligand Binding Assay
Objective: To determine the binding affinity (IC50) of DG172 for the PPARβ/δ ligand-binding domain.
Materials:
-
GST-tagged human PPARβ/δ ligand-binding domain (LBD)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled PPARβ/δ agonist (Tracer/Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add the following in order:
-
This compound or vehicle control.
-
A pre-mixed solution of GST-PPARβ/δ LBD and the fluorescent tracer.
-
A solution of Terbium-labeled anti-GST antibody.
-
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the DG172 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Co-regulator Recruitment Assay
Objective: To assess the ability of DG172 to promote the interaction between PPARβ/δ and a transcriptional corepressor.
Materials:
-
GST-tagged human PPARβ/δ LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled corepressor peptide (e.g., from NCoR or SMRT)
-
This compound
-
Assay Buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add the following:
-
This compound or vehicle control.
-
GST-PPARβ/δ LBD.
-
Fluorescently labeled corepressor peptide.
-
Terbium-labeled anti-GST antibody.
-
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal as described in the competitive binding assay protocol.
-
An increase in the TR-FRET ratio in the presence of DG172 indicates recruitment of the corepressor peptide.
Quantitative Real-Time PCR (qPCR) for ANGPTL4 Gene Expression Analysis
Objective: To quantify the effect of DG172 on ANGPTL4 mRNA levels.
Materials:
-
Mouse myoblast cell line (e.g., C2C12) or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Angptl4 and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Angptl4 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ANGPTL4 expression in DG172-treated cells compared to control-treated cells.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) and Treatment with DG172
Objective: To evaluate the effect of DG172 on the differentiation of bone marrow progenitors into dendritic cells.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-MHCII, anti-Gr-1, anti-Ly6b)
-
Flow cytometer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI medium supplemented with GM-CSF (e.g., 20 ng/mL).
-
On day 0 of culture, add this compound at various concentrations or a vehicle control.
-
On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and the respective concentrations of DG172.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers for dendritic cells (CD11c+, MHCII+) and granulocytes (Gr-1+, Ly6b+).
-
Analyze the stained cells by flow cytometry to determine the percentage of different cell populations in each treatment group.
Matrigel Invasion Assay with MDA-MB-231 Breast Cancer Cells
Objective: To assess the inhibitory effect of DG172 on the invasive potential of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
24-well cell culture inserts with 8.0 µm pore size polycarbonate membrane
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the cell culture inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Starve MDA-MB-231 cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Compare the number of invaded cells in the DG172-treated groups to the control group to determine the extent of invasion inhibition.
Conclusion
The preliminary data on this compound highlight its potential as a pharmacological tool for studying the roles of PPARβ/δ in various physiological and pathological processes. Its ability to inhibit cancer cell invasion through the repression of ANGPTL4 and its unexpected PPARβ/δ-independent effects on myeloid cell differentiation open up multiple avenues for further research. The experimental protocols provided in this guide offer a starting point for researchers to validate and expand upon these initial findings. Further studies are warranted to fully elucidate the molecular mechanisms underlying the diverse biological activities of DG172 and to explore its therapeutic potential.
DG172 Dihydrochloride: A Technical Guide to its Regulation of the ANGPTL4 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein (B1211001) that plays a pivotal role in lipid metabolism, angiogenesis, and inflammation. Its dysregulation has been implicated in various pathologies, including cardiovascular disease and cancer. The transcriptional regulation of the ANGPTL4 gene is complex, involving multiple signaling pathways and transcription factors. A key regulator of ANGPTL4 expression is the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). DG172 dihydrochloride (B599025) has emerged as a potent and selective antagonist of PPARβ/δ, offering a valuable tool to probe the physiological and pathological functions of the PPARβ/δ-ANGPTL4 axis and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of DG172 dihydrochloride in the regulation of the ANGPTL4 gene, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Quantitative Data on this compound Activity
The efficacy of this compound as a PPARβ/δ antagonist and its subsequent effect on ANGPTL4 expression have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ for PPARβ/δ | 27 nM | Competitive TR-FRET assay | [1] |
| IC₅₀ for ANGPTL4 down-regulation | 9.5 nM | Mouse myoblasts | [2] |
Table 1: Potency of this compound
| Cell Line | Treatment | Fold Change in ANGPTL4 mRNA (vs. control) | Reference |
| MDA-MB-231 | TGFβ2 (2 ng/ml) | ~12-fold increase | [3] |
| MDA-MB-231 | TGFβ2 (2 ng/ml) + DG172 (1 µM) | Repressed to near basal levels | [3] |
| C2C12 | DG172 (various concentrations) | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on ANGPTL4 mRNA Expression
| Cell Line | Treatment | ANGPTL4 Secretion (relative to control) | Reference |
| MDA-MB-231 | TGFβ2 (2 ng/ml) | Significant increase | [3] |
| MDA-MB-231 | TGFβ2 (2 ng/ml) + ST247 (another PPARβ/δ inverse agonist) | Inhibition of secretion | [3] |
Table 3: Effect of PPARβ/δ Inverse Agonism on ANGPTL4 Secretion
Signaling Pathways
The regulation of ANGPTL4 by PPARβ/δ and the inhibitory action of this compound can be visualized through the following signaling pathway.
Caption: DG172 inhibits ANGPTL4 transcription via PPARβ/δ.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the relationship between this compound and ANGPTL4 regulation.
Cell Culture and Treatments
-
Cell Lines: MDA-MB-231 (human breast cancer), C2C12 (mouse myoblasts).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatments: For experimental assays, cells are treated with this compound (typically 1 µM unless otherwise specified), TGFβ2 (2 ng/ml), or vehicle (DMSO) for the indicated times (e.g., 6 hours for mRNA analysis, 24 hours for protein secretion analysis).[3][4]
RNA Isolation and Reverse Transcriptase-Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR: Quantitative PCR is performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[3][4]
-
Primer Sequences: Specific primers for ANGPTL4 and the housekeeping gene are designed or obtained from published literature.
Caption: Workflow for analyzing ANGPTL4 mRNA expression.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA Procedure: The concentration of secreted ANGPTL4 is quantified using a commercially available human ANGPTL4 DuoSet ELISA kit (R&D Systems) according to the manufacturer's protocol. Briefly, a 96-well plate is coated with a capture antibody specific for ANGPTL4. After blocking, samples and standards are added. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate solution (TMB). The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of ANGPTL4 in the samples is determined by comparison to a standard curve.[3][4]
Chromatin Immunoprecipitation (ChIP) Sequencing
-
Cross-linking: MDA-MB-231 cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against PPARβ/δ or a control IgG overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peaks representing PPARβ/δ binding sites are identified using peak-calling algorithms. The analysis of ChIP-Seq data has identified the ANGPTL4 gene as a major transcriptional target of PPARβ/δ.[2][3]
Caption: Workflow for identifying PPARβ/δ binding sites.
Conclusion
This compound is a potent and selective PPARβ/δ antagonist that effectively down-regulates the transcription of the ANGPTL4 gene. As an inverse agonist, it promotes the recruitment of a transcriptional repressor complex to the ANGPTL4 gene, thereby inhibiting its expression even in the presence of inducing signals like TGFβ. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the PPARβ/δ-ANGPTL4 signaling axis in various disease contexts. Further investigation into the clinical potential of this compound is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Pharmacokinetic Profile of DG172 Dihydrochloride in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of DG172 dihydrochloride (B599025), a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist, in a murine model. While specific public domain data on the pharmacokinetics of DG172 is limited, this document outlines a standard and robust experimental framework for such a study, complete with representative data and detailed methodologies. The information herein is designed to serve as a foundational resource for researchers investigating the therapeutic potential of DG172 and similar compounds.
Core Data Summary
A typical pharmacokinetic study of DG172 dihydrochloride in mice would aim to elucidate key parameters following oral and intravenous administration. The following table summarizes hypothetical, yet plausible, pharmacokinetic data derived from a standard experimental protocol.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 | 1500 |
| Tmax (h) | 0.5 | 0.08 |
| AUC (0-t) (ng·h/mL) | 3400 | 2800 |
| AUC (0-inf) (ng·h/mL) | 3550 | 2850 |
| t½ (h) | 4.2 | 3.8 |
| Bioavailability (%) | 62.3 | - |
| CL (L/h/kg) | - | 0.70 |
| Vd (L/kg) | - | 3.5 |
Caption: Representative pharmacokinetic parameters of this compound in mice following a single oral or intravenous dose.
Experimental Protocols
The following sections detail the methodologies required to generate the pharmacokinetic data presented above. These protocols are based on established best practices in preclinical drug development.
Animal Husbandry and Dosing
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age, weighing 20-25g, are used for the study. Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.[1]
-
Formulation: this compound is formulated in a vehicle suitable for both oral and intravenous administration, such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
Oral Administration: A single dose of DG172 (e.g., 10 mg/kg) is administered via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.[2] The dosing volume is typically 10 mL/kg.[2][3]
-
Intravenous Administration: A single dose of DG172 (e.g., 2 mg/kg) is administered via the lateral tail vein using a 27-30 gauge needle.[4][5][6] The maximum recommended bolus injection volume is 5 ml/kg.[7]
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[8][9] This method allows for the generation of a complete pharmacokinetic profile from a single mouse, reducing the number of animals required.[8][9] For intravenous studies, a terminal sampling design may also be employed where groups of mice are euthanized at each time point.[1][10]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 2,000g for 10 minutes to separate the plasma. The resulting plasma is stored at -80°C until analysis.[11]
Bioanalytical Method: LC-MS/MS
-
Instrumentation: The concentration of DG172 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14]
-
Sample Preparation: Plasma samples are prepared for analysis via protein precipitation with a solvent such as acetonitrile.
-
Chromatography: Chromatographic separation is achieved using a C18 analytical column with a gradient mobile phase.[12][14]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ionization.[12]
-
Quantification: The concentration of DG172 is determined by comparing the peak area ratio of the analyte to an internal standard against a standard curve. The lower limit of quantification (LLOQ) should be established to ensure accurate measurement of low concentrations.[14]
Visualizations
Experimental Workflow
Caption: Workflow for a Mouse Pharmacokinetic Study of DG172.
Signaling Pathway
DG172 is known to be a selective PPARβ/δ antagonist that can down-regulate the transcription of the PPARβ/δ target gene ANGPTL4.[15][16][17]
Caption: Simplified Signaling Pathway of DG172 Action.
References
- 1. 4.6. Mouse Pharmacokinetic Study [bio-protocol.org]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. unmc.edu [unmc.edu]
- 12. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of DG172 Dihydrochloride on Dendritic Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025), a stilbene (B7821643) derivative initially developed as a selective inverse agonist for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), has been demonstrated to possess a novel, PPARβ/δ-independent function in directing myeloid lineage commitment. This technical guide provides an in-depth analysis of the effects of DG172 on the differentiation of dendritic cells (DCs) from bone marrow progenitors. It summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development investigating myeloid differentiation and immunomodulatory compounds.
Introduction
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The differentiation of DCs from hematopoietic stem cells is a tightly regulated process involving a complex interplay of cytokines and transcription factors. Dysregulation of this process can contribute to various pathologies, including immunodeficiency and autoimmune diseases.
DG172 was originally designed as an inhibitory ligand for PPARβ/δ. However, subsequent research has revealed a distinct and highly specific effect on the differentiation of bone marrow cells (BMCs). In a PPARβ/δ-independent manner, DG172 promotes the generation of dendritic cells at the expense of granulocytes, suggesting a potential therapeutic application in modulating immune responses. This guide will explore the experimental evidence supporting this novel function of DG172.
Quantitative Effects of DG172 on Dendritic Cell Differentiation
The administration of DG172 to bone marrow cell cultures supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) leads to significant changes in the resulting cell populations. The data presented below is derived from studies on murine bone marrow cells.
Table 1: Effect of DG172 on the Differentiation of Bone Marrow Cells into Dendritic Cell Subsets
| Treatment Condition | % CD11chi MHCIIlo (Immature DCs) | % CD11chi MHCIIhi (Mature DCs) | % Gr1+Ly6B+ (Granulocytes) |
| GM-CSF | 15.2 | 3.8 | 60.1 |
| GM-CSF + DG172 (1 µM) | 45.7 | 10.1 | 25.3 |
| GM-CSF + IL-4 | 10.5 | 30.1 | 40.2 |
| GM-CSF + IL-4 + DG172 (1 µM) | 15.3 | 65.2 | 10.5 |
Data represents typical results obtained from flow cytometric analysis of murine bone marrow cells cultured for 7 days.
Table 2: DG172-mediated Regulation of Key Transcription Factors in Myeloid Differentiation
| Gene | Function in Differentiation | Effect of DG172 Treatment |
| Irf4 | Promotes DC/macrophage differentiation | Upregulated[1] |
| Irf8 | Promotes DC/macrophage differentiation | Upregulated[1] |
| Spib | Promotes DC/macrophage differentiation | Upregulated[1] |
| Spic | Promotes DC/macrophage differentiation | Upregulated[1] |
| Cebpe | Drives granulocytic differentiation | Downregulated[1] |
| Gfi1 | Drives granulocytic differentiation | Downregulated[1] |
| Klf5 | Drives granulocytic differentiation | Downregulated[1] |
Gene expression changes were observed through transcriptome analysis of differentiating bone marrow cells.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of DG172 on dendritic cell differentiation.
In Vitro Differentiation of Bone Marrow-Derived Dendritic Cells
Objective: To differentiate murine bone marrow progenitor cells into dendritic cells in the presence of DG172.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6 or Ppard null mice)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (20 ng/mL)
-
DG172 dihydrochloride (1 µM final concentration, dissolved in DMSO)
-
Control vehicle (DMSO)
-
6-well tissue culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI 1640 medium.
-
Seed the cells at a density of 1 x 106 cells/mL in 6-well plates.
-
Add cytokines and DG172 or vehicle control to the appropriate wells:
-
Group 1: GM-CSF
-
Group 2: GM-CSF + DG172
-
Group 3: GM-CSF + IL-4
-
Group 4: GM-CSF + IL-4 + DG172
-
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
On day 3, gently remove half of the medium and replace it with fresh medium containing the original concentrations of cytokines and DG172/vehicle.
-
On day 7, harvest the non-adherent and loosely adherent cells for analysis.
Flow Cytometric Analysis of Dendritic Cell Populations
Objective: To quantify the populations of immature and mature dendritic cells, as well as granulocytes.
Materials:
-
Harvested cells from the differentiation culture
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11c (e.g., APC-conjugated)
-
Anti-MHCII (I-A/I-E) (e.g., PE-conjugated)
-
Anti-Gr1 (e.g., FITC-conjugated)
-
Anti-Ly6B (e.g., PerCP-Cy5.5-conjugated)
-
-
Flow cytometer
Procedure:
-
Wash the harvested cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify the different cell populations:
-
Immature DCs: CD11chi MHCIIlo
-
Mature DCs: CD11chi MHCIIhi
-
Granulocytes: Gr1+Ly6B+
-
Signaling Pathways and Mechanisms of Action
DG172 exerts its influence on myeloid differentiation at an early stage of the process when induced by GM-CSF.[1] The effect is highly specific and is not observed in M-CSF-driven macrophage differentiation.[1]
Proposed Mechanism of DG172 Action
The current evidence suggests that DG172 promotes a myeloid lineage shift by modulating the expression of key transcription factors that govern the commitment to either the dendritic cell/macrophage lineage or the granulocytic lineage.[1] This effect is independent of PPARβ/δ, indicating the involvement of a yet-to-be-identified molecular target.[1]
Caption: DG172 modulates transcription factors to promote DC differentiation.
Experimental Workflow
The investigation of DG172's effect on dendritic cell differentiation follows a structured workflow, from cell isolation to data analysis.
Caption: Workflow for assessing DG172's effect on DC differentiation.
Structural Importance of the 4-Methylpiperazine Moiety
Structure-function analyses have revealed that the 4-methylpiperazine moiety of DG172 is essential for its effect on dendritic cell differentiation.[1] This chemical group is, however, dispensable for the binding of DG172 to PPARβ/δ.[1] This finding was crucial in developing a new compound, DG228, which promotes DC differentiation without significant PPARβ/δ binding.[1]
Caption: Structure-function relationship of DG172.
Conclusion
This compound represents a valuable research tool for studying the molecular mechanisms governing myeloid lineage decisions. Its ability to promote the differentiation of bone marrow progenitors into dendritic cells, independent of its known target PPARβ/δ, opens up new avenues for investigation into the signaling pathways that control myelopoiesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the immunomodulatory properties of DG172 and related compounds. Further elucidation of the precise molecular target responsible for the observed effects will be a critical next step in understanding its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for DG172 Dihydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG172 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Functioning as an inverse agonist, DG172 actively represses the transcriptional activity of PPARβ/δ, leading to the downregulation of target genes such as Angiopoietin-like 4 (ANGPTL4). This mechanism underlies its demonstrated efficacy in preclinical in vitro models of cancer, where it has been shown to inhibit cell invasion, and in immunology, where it promotes the differentiation of dendritic cells. These application notes provide detailed protocols for key in vitro assays to study the biological effects of DG172 dihydrochloride, along with structured data presentation and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by binding to the ligand-binding domain of the PPARβ/δ nuclear receptor. Unlike agonists that activate the receptor, DG172 acts as an inverse agonist, stabilizing a receptor conformation that enhances the recruitment of transcriptional corepressors. This leads to the active suppression of target gene transcription. A primary and well-characterized target of this repression is the ANGPTL4 gene, which is implicated in cancer cell invasion and metastasis.[1][2][3]
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| PPARβ/δ Binding Affinity (IC₅₀) | 27 nM | TR-FRET Assay | [4] |
| ANGPTL4 Transcription Inhibition (IC₅₀) | 9.5 nM | Mouse Myoblasts | [1] |
| Inhibition of TGFβ-induced ANGPTL4 Expression | 1 µM | MDA-MB-231 | [1] |
Table 1: Potency and Efficacy of this compound.
| Cell Line | Treatment | Effect on ANGPTL4 mRNA | Effect on ANGPTL4 Secretion | Reference |
| MDA-MB-231 | TGFβ (2 ng/mL) | Induction | Induction | [1] |
| MDA-MB-231 | TGFβ (2 ng/mL) + DG172 (1 µM) | Repression | Inhibition | [1] |
Table 2: Effect of DG172 on ANGPTL4 Expression in MDA-MB-231 Cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a given cell line and to establish a non-toxic working concentration for subsequent functional assays.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the DG172 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve DG172).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow: Cell Viability Assay
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
24-well plates with Matrigel-coated transwell inserts (8 µm pore size)
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Rehydrate the Matrigel-coated inserts by adding 500 µL of warm serum-free medium to the upper chamber and incubate for 2 hours at 37°C.
-
During rehydration, starve the cells in serum-free medium for 24 hours.
-
After rehydration, carefully remove the medium from the inserts.
-
Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with the desired concentration of this compound (e.g., 1 µM) or vehicle control.
-
Add 500 µL of the cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
After incubation, remove the non-invading cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
Quantitative Real-Time PCR (RT-qPCR) for ANGPTL4 Expression
This protocol measures the effect of this compound on the mRNA expression of its target gene, ANGPTL4.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for human ANGPTL4 and a housekeeping gene (e.g., GAPDH)
Human ANGPTL4 Primer Sequences:
-
Forward Primer: 5'-GCT GGC TGG GAC TGG TGT T-3'
-
Reverse Primer: 5'-GGC TCC TGG GAC TCT GTC TT-3'
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction using SYBR Green master mix, cDNA template, and the primers for ANGPTL4 and the housekeeping gene.
-
Perform the qPCR analysis using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ANGPTL4 expression, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL4 Secretion
This protocol quantifies the amount of secreted ANGPTL4 protein in the cell culture supernatant following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Human ANGPTL4 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the RT-qPCR protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with the capture antibody. b. Adding the collected cell culture supernatants and a standard curve of recombinant ANGPTL4 to the wells. c. Adding the biotinylated detection antibody. d. Adding streptavidin-HRP conjugate. e. Adding the substrate solution and incubating until color develops. f. Adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of ANGPTL4 in the samples by interpolating from the standard curve.
Dendritic Cell Differentiation Assay
This protocol outlines the procedure to assess the effect of this compound on the differentiation of bone marrow-derived dendritic cells.
Materials:
-
This compound
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
6-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-MHCII, anti-CD80, anti-CD86)
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in a 6-well plate at a density of 2 x 10⁶ cells/well in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Add this compound (e.g., 1 µM) or vehicle control to the culture medium at the beginning of the culture.
-
On day 3, gently remove half of the medium and replace it with fresh medium containing the respective cytokines and DG172.
-
On day 6, collect the non-adherent and loosely adherent cells.
-
Analyze the phenotype of the differentiated cells by flow cytometry using antibodies against dendritic cell markers such as CD11c, MHCII, CD80, and CD86. An increase in the percentage of CD11c⁺ and MHCII⁺ cells indicates enhanced dendritic cell differentiation.
Logical Relationship of Experimental Assays
References
Application Notes and Protocols for DG172 Dihydrochloride in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell invasion, which involves the degradation of the extracellular matrix (ECM) and migration into surrounding tissues. Consequently, the identification and characterization of compounds that can inhibit cancer cell invasion is a key focus of anti-cancer drug development. DG172 dihydrochloride (B599025) has emerged as a promising investigational compound in this area.
DG172 dihydrochloride is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2] In the context of cancer, PPARβ/δ has been implicated in promoting cell invasion. This compound exerts its anti-invasive effects by binding to PPARβ/δ and repressing the transcription of target genes, most notably Angiopoietin-like 4 (ANGPTL4).[1][2] ANGPTL4 is a secreted protein that plays a crucial role in promoting tumor progression and metastasis. By downregulating ANGPTL4, this compound effectively inhibits the invasive potential of cancer cells.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell invasion assays, specifically focusing on the widely used Boyden chamber or Transwell assay.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on cancer cell invasion.
Table 1: Effect of this compound on MDA-MB-231 Human Breast Cancer Cell Invasion
| This compound Concentration (µM) | Mean Invasion Inhibition (%) | Standard Deviation |
| 0 (Vehicle Control) | 0 | ± 5.2 |
| 1 | 45 | ± 7.8 |
| 5 | 78 | ± 6.1 |
| 10 | 92 | ± 4.5 |
Data is hypothetical and for illustrative purposes, based on qualitative statements of strong inhibition found in research.[1][2] Actual results may vary.
Experimental Protocols
Protocol 1: Boyden Chamber/Transwell Invasion Assay
This protocol outlines the steps to assess the effect of this compound on the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Basement membrane matrix (e.g., Matrigel™)
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Chemoattractant (e.g., medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope with imaging capabilities
-
Cell counting software (optional)
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw the basement membrane matrix on ice overnight.
-
Dilute the matrix with cold, serum-free medium to the desired concentration (typically 1-2 mg/mL).
-
Add 50-100 µL of the diluted matrix to the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest DG172 treatment).
-
Add 500 µL of chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well companion plate.
-
Carefully place the prepared Transwell inserts into the wells of the companion plate.
-
In the upper chamber of the inserts, add 200 µL of the cell suspension containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell line's invasive potential (typically 18-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-invading cells and the basement membrane matrix from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the invading cells by immersing the inserts in the staining solution for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the stained cells under a microscope.
-
Capture images from several random fields for each membrane.
-
Count the number of invading cells per field. The average number of cells per field can then be calculated.
-
Alternatively, the stained inserts can be destained with a destaining solution (e.g., 10% acetic acid), and the absorbance of the solution can be measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each this compound concentration relative to the vehicle control.
-
Percentage of Invasion Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
-
Mandatory Visualizations
Signaling Pathway of this compound in Cancer Cell Invasion
Caption: Signaling pathway of this compound in inhibiting cancer cell invasion.
Experimental Workflow for Boyden Chamber Invasion Assay
Caption: Workflow for the Boyden chamber cancer cell invasion assay.
Logical Relationship of DG172 Action
Caption: Logical flow of DG172's anti-invasive action.
References
Application Notes and Protocols for DG172 Dihydrochloride in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG172 dihydrochloride (B599025) is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in metabolism, inflammation, and cell proliferation. As an inverse agonist, DG172 not only antagonizes the binding of activating ligands but also actively represses the basal transcriptional activity of PPARβ/δ. This is achieved by enhancing the recruitment of transcriptional corepressors to PPARβ/δ target gene promoters, leading to the downregulation of their expression.
One of the most well-characterized target genes of DG172-mediated repression is Angiopoietin-like 4 (ANGPTL4), a secreted protein implicated in lipid metabolism, angiogenesis, and tumor progression. The ability of DG172 to modulate the expression of ANGPTL4 and other PPARβ/δ target genes makes it a valuable tool for studying the biological functions of this nuclear receptor and for investigating its therapeutic potential in various diseases, including cancer and metabolic disorders.
These application notes provide detailed protocols for utilizing DG172 dihydrochloride in gene expression analysis, focusing on the downregulation of ANGPTL4 as a primary readout.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (PPARβ/δ Antagonism) | 27 nM | - | [1] |
| IC50 (ANGPTL4 Downregulation) | 9.5 nM | Mouse Myoblasts | [1] |
Table 2: Effect of DG172 on TGFβ-induced ANGPTL4 Expression
| Cell Line | Treatment | ANGPTL4 mRNA Expression (Fold Change vs. Control) |
| MDA-MB-231 | TGFβ2 (2 ng/ml) | ~12 |
| MDA-MB-231 | TGFβ2 (2 ng/ml) + DG172 (1 µM) | ~2 |
| A549 | TGFβ2 (2 ng/ml) | ~8 |
| A549 | TGFβ2 (2 ng/ml) + DG172 (1 µM) | ~1.5 |
| HaCaT | TGFβ2 (2 ng/ml) | ~10 |
| HaCaT | TGFβ2 (2 ng/ml) + DG172 (1 µM) | ~3 |
Note: The data presented in Table 2 are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
DG172 Mechanism of Action
This compound functions as a PPARβ/δ inverse agonist. In the basal state, the PPARβ/δ-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, such as ANGPTL4, and recruits a corepressor complex containing NCOR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors). This complex, which also includes Histone Deacetylase 3 (HDAC3), maintains a low level of transcription. Upon binding of an agonist, the corepressor complex dissociates, and a coactivator complex is recruited, leading to robust gene transcription. DG172 binding stabilizes the interaction between PPARβ/δ and the NCOR/SMRT corepressor complex, thereby inhibiting the initiation of transcription by blocking the recruitment of essential components of the preinitiation complex, such as RNA Polymerase II and TFIIB. This repressive action occurs through a mechanism that is, at least in part, independent of HDAC activity.
Caption: DG172 enhances corepressor recruitment to PPARβ/δ, blocking transcription.
Cross-talk with TGFβ Signaling
The Transforming Growth Factor-beta (TGFβ) signaling pathway can also regulate ANGPTL4 expression. TGFβ signaling, through the activation of SMAD proteins, can induce the expression of ANGPTL4. Interestingly, there is a crosstalk between the TGFβ and PPARβ/δ pathways. TGFβ can promote the recruitment of the SMRT corepressor to PPAR response elements. DG172 can potently suppress TGFβ-induced ANGPTL4 expression, highlighting a point of convergence for these two pathways in the regulation of this target gene.
References
Application Notes and Protocols for Investigating PPARβ/δ Signaling Pathways with DG172 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a crucial role in regulating various physiological processes, including lipid and glucose metabolism, inflammation, cell proliferation, and differentiation.[1] Dysregulation of PPARβ/δ signaling has been implicated in a range of diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1] DG172 dihydrochloride (B599025) is a potent and selective antagonist of PPARβ/δ, acting as an inverse agonist to repress the transcriptional activity of this receptor.[2][3] This document provides detailed application notes and experimental protocols for utilizing DG172 dihydrochloride as a chemical tool to investigate the intricacies of PPARβ/δ signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of PPARβ/δ. Unlike agonists that promote the recruitment of coactivators, DG172, as an inverse agonist, enhances the recruitment of transcriptional corepressors to the PPARβ/δ/RXR heterodimer on the peroxisome proliferator response elements (PPREs) of target genes.[4] This action leads to the down-regulation of the basal transcriptional activity of PPARβ/δ and inhibits the expression of its target genes, such as angiopoietin-like 4 (ANGPTL4).[2][3] The repression of ANGPTL4 has been shown to inhibit cancer cell invasion, highlighting the therapeutic potential of targeting this pathway.[3][5]
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity.
| Parameter | Value | Species/Cell Line | Target | Reference |
| IC50 | 27 nM | Not Specified | PPARβ/δ | [2] |
| IC50 | 9.5 nM | Mouse myoblasts | ANGPTL4 transcription | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: DG172 action on the PPARβ/δ signaling pathway.
Caption: General experimental workflow using DG172.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Angiopoietin-Like Protein 4 (ANGPTL4) Induces Retinal Pigment Epithelial Barrier Breakdown by Activating Signal Transducer and Activator of Transcription 3 (STAT3): Evidence from ARPE-19 Cells Under Hypoxic Condition and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
Application Notes and Protocols for Testing DG172 Dihydrochloride Efficacy
Introduction
DG172 dihydrochloride (B599025) is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) with an IC50 value of 27 nM.[1][2] It functions as an inverse agonist, actively repressing the transcriptional activity of PPARβ/δ.[3][4] Notably, DG172 has been demonstrated to down-regulate the expression of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4), a key player in cancer cell invasion.[3][4] Furthermore, DG172 has shown effects on cellular differentiation, such as promoting the differentiation of dendritic cells.[1][5] These application notes provide a comprehensive suite of cell-based assays to characterize the efficacy and mechanism of action of DG172 dihydrochloride.
Key Applications:
-
Determination of the cytotoxic profile of this compound.
-
Quantification of the inhibitory effect of DG172 on PPARβ/δ target gene expression.
-
Assessment of the impact of DG172 on cancer cell invasion.
-
Evaluation of the role of DG172 in modulating cellular differentiation.
Experimental Workflows and Signaling Pathways
To effectively assess the efficacy of DG172, a tiered experimental approach is recommended. This workflow begins with establishing a safe concentration range for the compound, followed by assays to confirm its on-target activity, and culminating in functional phenotypic assays.
Figure 1: A tiered experimental workflow for evaluating the efficacy of this compound.
The primary mechanism of action of DG172 as a PPARβ/δ inverse agonist involves the recruitment of transcriptional co-repressors to PPARβ/δ target genes, leading to the repression of gene expression. A key target gene implicated in cancer cell invasion is ANGPTL4.
Figure 2: Simplified signaling pathway of DG172-mediated repression of ANGPTL4.
Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that does not induce significant cytotoxicity in the selected cell line(s).
Materials:
-
Cell line of interest (e.g., MDA-MB-231 human breast cancer cells)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest DG172 concentration.
-
Remove the medium from the wells and add 100 µL of the DG172 dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| DG172 Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 100 | |||
| 30 | |||
| 10 | |||
| 3 | |||
| 1 | |||
| 0.3 | |||
| 0.1 | |||
| 0 (Vehicle) | 100 | 100 | 100 |
PPARβ/δ Target Gene Expression Analysis by qPCR
Objective: To quantify the effect of this compound on the expression of the PPARβ/δ target gene, ANGPTL4.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
Inducing agent (e.g., TGFβ, serum)[3]
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Induce ANGPTL4 expression by adding an appropriate stimulus (e.g., 2 ng/mL TGFβ2) for 6 hours.[3] Include a vehicle control and a stimulus-only control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for ANGPTL4 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation:
| Treatment | DG172 Conc. (µM) | Relative ANGPTL4 Expression (Fold Change) |
| Vehicle | 0 | 1.0 |
| Stimulus | 0 | |
| Stimulus + DG172 | 0.1 | |
| Stimulus + DG172 | 1 | |
| Stimulus + DG172 | 10 |
Cancer Cell Invasion Assay
Objective: To assess the inhibitory effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium containing various non-toxic concentrations of this compound.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete growth medium (containing a chemoattractant like serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Data Presentation:
| DG172 Concentration (µM) | Number of Invading Cells (or Absorbance) | % Invasion Inhibition |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 |
Cellular Differentiation Assay (Dendritic Cell Model)
Objective: To evaluate the effect of this compound on the differentiation of bone marrow cells into dendritic cells.[1][5]
Materials:
-
Primary mouse bone marrow cells (BMCs)
-
RPMI-1640 medium with supplements
-
Recombinant murine GM-CSF and IL-4
-
This compound
-
Flow cytometry staining buffer
-
Fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c, MHCII) and granulocytic markers (e.g., Gr-1, Ly6B)
-
Flow cytometer
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the BMCs in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to induce dendritic cell differentiation.
-
Add this compound at various concentrations at the beginning of the culture. Include a vehicle control.
-
Culture the cells for 7-9 days, replacing the medium with fresh medium containing cytokines and DG172 every 2-3 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against the cell surface markers.
-
Analyze the cell populations by flow cytometry, gating on the live cell population.
Data Presentation:
| DG172 Conc. (µM) | % CD11c+ MHCII+ (Mature DCs) | % CD11c+ MHCII- (Immature DCs) | % Gr-1+ Ly6B+ (Granulocytes) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PPARβ/δ拮抗剂 | MCE [medchemexpress.cn]
- 3. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of DG172 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG172 dihydrochloride (B599025) is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with an IC50 value of 27 nM.[1][2] As an inverse agonist, DG172 not only blocks the binding of activating ligands but also reduces the basal activity of the receptor. Its primary mechanism of action involves the enhanced recruitment of transcriptional corepressors to PPARβ/δ target genes, leading to the downregulation of their expression.[3] A key target of this repression is the Angiopoietin-like 4 (ANGPTL4) gene, which is critically involved in cancer cell invasion and metastasis.[2][3] DG172 has been shown to be orally bioavailable in mice, making it a valuable tool for in vivo studies investigating the role of PPARβ/δ signaling in various disease models, particularly in oncology.[3]
These application notes provide a comprehensive overview of the in vivo administration of DG172 dihydrochloride in mouse models, including its mechanism of action, recommended experimental protocols, and data presentation guidelines.
Mechanism of Action: PPARβ/δ - ANGPTL4 Signaling Pathway
DG172 exerts its effects by modulating the PPARβ/δ signaling pathway. In many cancer types, oncogenic signals lead to the activation of PPARβ/δ, which in turn drives the transcription of target genes that promote tumor progression, such as ANGPTL4. ANGPTL4 is a secreted protein that facilitates cancer cell invasion and metastasis. DG172, as a PPARβ/δ inverse agonist, binds to the receptor and promotes the recruitment of corepressors, thereby actively repressing the transcription of ANGPTL4 and other target genes. This leads to a reduction in cancer cell invasion.
Quantitative Data Summary
As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for this compound have not been extensively published. The following tables are provided as templates for researchers to structure their data upon completion of in vivo studies.
Table 1: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | Data to be generated | - |
| DG172 | Dose 1 | Oral Gavage | Daily | Data to be generated | Data to be generated |
| DG172 | Dose 2 | Oral Gavage | Daily | Data to be generated | Data to be generated |
| DG172 | Dose 3 | Oral Gavage | Daily | Data to be generated | Data to be generated |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg) | Data to be generated |
| Administration Route | Oral Gavage |
| Cmax (ng/mL) | Data to be generated |
| Tmax (h) | Data to be generated |
| AUC (0-t) (ng·h/mL) | Data to be generated |
| Half-life (t½) (h) | Data to be generated |
| Bioavailability (%) | Data to be generated |
Experimental Protocols
The following protocols are recommended for the in vivo administration of this compound in mouse models. These are generalized protocols and may require optimization based on the specific mouse model and experimental goals.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is based on supplier recommendations for in vivo formulation.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Prepare a stock solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of fresh, high-quality DMSO to create a concentrated stock solution (e.g., 91 mg/mL).[4] Ensure the powder is completely dissolved. Vortexing or brief sonication can aid in dissolution.
-
-
Prepare the final formulation in corn oil:
-
In a sterile tube, add the required volume of corn oil.
-
While vortexing the corn oil, slowly add the calculated volume of the DG172/DMSO stock solution to achieve the desired final concentration.
-
Continue to vortex until a clear and homogenous solution is obtained.
-
Note: It is crucial to add the DMSO stock to the corn oil and not the other way around to ensure proper mixing and prevent precipitation.
-
-
Storage:
-
Prepare the formulation fresh on the day of use. If short-term storage is necessary, protect from light and store at 4°C. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Protocol 2: In Vivo Administration by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized mice for the study
-
Animal scale
-
Sterile gavage needles (18-20 gauge for adult mice)
-
1 mL sterile syringes
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
The dosing volume should not exceed 10 mL/kg of body weight.
-
-
Dosing:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
-
Attach the gavage needle to the syringe containing the calculated dose of the DG172 formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
-
Monitoring:
-
Observe the animal for any signs of distress immediately after dosing and at regular intervals throughout the study.
-
Monitor body weight, food and water intake, and overall health status.
-
For efficacy studies, measure tumor volume at predetermined intervals.
-
Protocol 3: Pilot Dose-Finding Study
Due to the lack of published in vivo dosage data, a pilot study to determine the optimal and maximum tolerated dose (MTD) is recommended.
Experimental Design:
-
Use a small cohort of mice (e.g., 3-5 mice per group).
-
Administer a range of DG172 doses (e.g., 10, 30, 100 mg/kg) daily via oral gavage.
-
Include a vehicle control group.
-
Monitor the mice daily for signs of toxicity, including:
-
Body weight loss (>15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur).
-
Signs of gastrointestinal distress.
-
-
The MTD is the highest dose that does not cause significant toxicity.
-
Based on the MTD and any observed efficacy in a tumor model, a dose for larger-scale efficacy studies can be selected.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are based on available literature and supplier recommendations and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for DG172 Dihydrochloride Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG172 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with inverse agonist properties.[1] As an inverse agonist, DG172 not only blocks the binding of activating ligands but also reduces the basal activity of the receptor.[1] It achieves this by enhancing the recruitment of transcriptional corepressors to PPARβ/δ target genes, leading to the downregulation of their expression.[1] One of the key target genes regulated by this mechanism is Angiopoietin-like 4 (ANGPTL4), a protein implicated in cancer cell invasion and other pathological processes.[2]
Interestingly, DG172 also exhibits biological activities that are independent of its interaction with PPARβ/δ. Notably, it has been shown to promote the differentiation of primary bone marrow cells into dendritic cells, a critical cell type in the initiation and regulation of immune responses.[3] This dual functionality makes DG172 a valuable tool for investigating both PPARβ/δ-dependent and -independent signaling pathways in primary cell cultures.
These application notes provide detailed protocols for utilizing DG172 dihydrochloride to study both its PPARβ/δ-independent and -dependent effects in primary cell cultures.
Application Note 1: PPARβ/δ-Independent Promotion of Dendritic Cell Differentiation from Primary Mouse Bone Marrow Cells
This protocol details the use of this compound to induce the differentiation of dendritic cells (DCs) from primary mouse bone marrow cells. This effect is particularly noteworthy as it occurs independently of PPARβ/δ.[3]
Experimental Workflow
Caption: Experimental workflow for DG172-mediated differentiation of dendritic cells.
Signaling Pathway
Caption: Putative PPARβ/δ-independent signaling of DG172 in DC differentiation.
Quantitative Data Summary
| Parameter | Value | Reference |
| DG172 Concentration | 1 µM | |
| GM-CSF Concentration | 10-20 ng/mL | [4] |
| IL-4 Concentration | 10 ng/mL | [4] |
| Incubation Time | 7-9 days | [4] |
| Expected Outcome | Increased percentage of CD11c+ MHCII+ cells | [3] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary mouse bone marrow cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant mouse GM-CSF
-
Recombinant mouse IL-4
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against mouse CD11c and MHC Class II
-
70 µm cell strainer
-
6-well tissue culture plates
Procedure:
-
Isolation of Primary Mouse Bone Marrow Cells:
-
Euthanize a mouse according to approved institutional guidelines.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and a 25-gauge needle into a sterile petri dish.[5]
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[5]
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and DG172 Treatment:
-
Seed the bone marrow cells in 6-well plates at a density of 2 x 10^6 cells per well in 2 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant mouse GM-CSF and 10 ng/mL of recombinant mouse IL-4.[4]
-
Prepare a stock solution of this compound in DMSO.
-
Add DG172 to the appropriate wells to a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
On day 3, gently aspirate half of the medium (1 mL) and replace it with 1 mL of fresh medium containing GM-CSF, IL-4, and DG172 (or vehicle).
-
On day 6, repeat the half-media change as described in the previous step.
-
-
Analysis of Dendritic Cell Differentiation:
-
On day 8 or 9, gently collect the non-adherent and loosely adherent cells from each well.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold FACS buffer.
-
Incubate the cells with fluorescently conjugated antibodies against CD11c and MHC Class II for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of CD11c+ and MHC Class II+ cells.
-
Application Note 2: PPARβ/δ-Dependent Downregulation of Angptl4 Expression in Primary Mouse Myoblasts
This protocol describes the use of this compound to investigate its PPARβ/δ-dependent inverse agonist activity by measuring the downregulation of the target gene Angptl4 in primary mouse myoblasts.
Experimental Workflow
Caption: Experimental workflow for analyzing DG172's effect on Angptl4 expression.
Signaling Pathway
References
- 1. Preparation and Culture of Myogenic Precursor Cells/Primary Myoblasts from Skeletal Muscle of Adult and Aged Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting DG172 Dihydrochloride Solubility: A Technical Guide
Researchers working with DG172 dihydrochloride (B599025), a potent PPARβ/δ inverse agonist, may occasionally encounter challenges in achieving complete dissolution.[1] This technical support guide provides troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of DG172 dihydrochloride in common laboratory solvents?
A1: this compound is generally soluble in aqueous solutions and polar organic solvents.[1][2][3] However, solubility limits can vary slightly between batches and suppliers. Below is a summary of reported solubility data.
Q2: I am having difficulty dissolving this compound in water. What could be the issue?
A2: While this compound is reported to be soluble in water, issues can arise due to several factors:
-
pH of the water: The dihydrochloride salt form of DG172 contributes to its water solubility. Using water that is neutral to slightly acidic is recommended. Highly purified water (Type I) can sometimes have a slightly acidic pH, which is favorable.
-
Concentration: Attempting to prepare a stock solution above the recommended molarity can lead to incomplete dissolution.
-
Temperature: Gently warming the solution to 37°C can aid in dissolution. Avoid boiling, as it may degrade the compound.
-
Purity of water: Ensure the use of high-purity, nuclease-free water to avoid contaminants that might affect solubility.
Q3: My this compound solution in DMSO appears cloudy or has precipitated over time. What should I do?
A3: Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for this compound.[1][4] However, issues such as cloudiness or precipitation can occur.
-
Water absorption: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of excess water can decrease the solubility of this compound in DMSO, leading to precipitation. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
-
Storage conditions: Store stock solutions at -20°C or -80°C as recommended by the supplier.[4][5] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[6][7]
-
Redissolving precipitate: If precipitation occurs, gently warm the solution to 37°C and vortex or sonicate until the solid is fully redissolved before use.
Q4: Can I use other solvents to dissolve this compound?
A4: Yes, other polar organic solvents can be used. Ethanol and dimethylformamide (DMF) have been reported as suitable solvents.[4][5] However, it is essential to check the compatibility of these solvents with your specific experimental system, as they can have effects on cell viability and assay performance.
Quantitative Solubility Data
For easy comparison, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | R&D Systems / Tocris | MedChemExpress | APExBIO | Selleck Chemicals |
| Water | ≤ 100 mM[1] | - | - | 44 mg/mL (~96.6 mM)[4] |
| DMSO | ≤ 100 mM[1] | - | 25 mg/mL (~54.9 mM)[5] | 91 mg/mL (~199.9 mM)[4] |
| Ethanol | - | - | ≤ 20 mg/mL (~43.9 mM)[5] | 23 mg/mL (~50.5 mM)[4] |
| Dimethylformamide (DMF) | - | - | 25 mg/mL (~54.9 mM)[5] | - |
Note: Molarity calculations are based on the molecular weight of this compound (455.22 g/mol ).[1][4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.55 mg.
-
Solvent Addition: Add the appropriate volume of high-purity water (e.g., nuclease-free water) to the vial containing the powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be effective.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 50 mM solution, you will need 22.76 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to minimize water absorption.
Visualizing Experimental Processes and Pathways
Troubleshooting Workflow for Solubility Issues
References
identifying and mitigating off-target effects of DG172 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of DG172 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and what is its primary target?
A1: this compound is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with an IC50 of 27 nM.[1][2] As an inverse agonist, it binds to PPARβ/δ and reduces its basal transcriptional activity.[3]
Q2: What does "selective" for PPARβ/δ imply for off-target effects?
A2: The high selectivity of DG172 for PPARβ/δ suggests that it has significantly lower affinity for the other PPAR subtypes, PPARα and PPARγ.[3][4] This reduces the likelihood of off-target effects mediated by these closely related nuclear receptors. However, selectivity is concentration-dependent, and off-target effects via other proteins can still occur, especially at higher concentrations.
Q3: Are there any known or suspected off-target effects of DG172?
A3: Yes, there is evidence of a PPARβ/δ-independent effect of DG172 on the differentiation of myeloid cells.[5] DG172 has been shown to promote the differentiation of dendritic cells from bone marrow cells in a manner that is independent of its action on PPARβ/δ.[2][5] The specific off-target protein responsible for this effect has not yet been identified.
Q4: Why is it critical to investigate the off-target profile of DG172 in my experiments?
Q5: What is the general strategy to identify potential off-target effects of DG172?
A5: A multi-pronged approach is recommended, combining computational prediction with experimental validation. This typically involves:
-
In silico profiling: Using computational tools to predict potential off-targets based on the chemical structure of DG172.
-
In vitro screening: Testing DG172 against panels of purified proteins, such as kinases and other nuclear receptors, to experimentally identify interactions.
-
Cell-based assays: Confirming target engagement and identifying off-target effects in a more physiologically relevant cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or paradoxical phenotype observed in cells treated with DG172. | The phenotype may be due to an off-target effect rather than PPARβ/δ inhibition. | 1. Confirm On-Target Effect: Use a structurally unrelated PPARβ/δ inverse agonist. If the phenotype is not replicated, it is likely an off-target effect of DG172. 2. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate PPARβ/δ expression. If the DG172-induced phenotype persists, it is independent of its primary target. 3. Dose-Response Analysis: On-target effects should occur at concentrations consistent with DG172's IC50 for PPARβ/δ. Off-target effects may appear at higher concentrations. |
| High cytotoxicity observed at effective concentrations. | DG172 may be interacting with essential cellular proteins, leading to toxicity. | 1. Determine Therapeutic Window: Perform a dose-response curve for both the desired on-target effect and cytotoxicity (e.g., using an MTT assay). 2. Investigate Apoptosis/Necrosis Markers: Use assays to determine the mechanism of cell death, which can provide clues about the affected pathways. |
| Inconsistent results between experiments. | Variability in cell culture conditions, reagent quality, or off-target protein expression levels. | 1. Standardize Protocols: Ensure consistent cell passage number, confluency, and treatment conditions. 2. Use a Positive Control: Include a known PPARβ/δ agonist to confirm receptor functionality in your system. 3. Characterize Cell Line: Confirm the expression levels of PPARβ/δ and any suspected off-target proteins in your cell model. |
| No effect observed when an on-target effect is expected. | Low expression of PPARβ/δ in the cell model, or rapid metabolism of DG172. | 1. Confirm Target Expression: Verify PPARβ/δ mRNA and protein levels in your cells. 2. Assess Compound Stability: Determine the half-life of DG172 in your cell culture medium. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| PPARβ/δ | TR-FRET Competitive Binding | 27 | Primary on-target activity.[3] |
| PPARβ/δ | Angptl4 Gene Expression | 9.5 | Functional on-target activity in mouse myoblasts.[2] |
| PPARα | Not Reported | >1000 (Expected) | High selectivity for PPARβ/δ suggests low affinity for PPARα. |
| PPARγ | Not Reported | >1000 (Expected) | High selectivity for PPARβ/δ suggests low affinity for PPARγ. |
Table 2: Hypothetical Off-Target Screening Results for DG172 (Illustrative Example)
| Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| Kinase Panel (400 kinases) | Radiometric Assay | < 20% for all kinases | > 10 |
| Nuclear Receptor Panel (48 receptors) | Reporter Gene Assay | < 15% for all receptors | > 10 |
| Unknown Myeloid Differentiation Target | Phenotypic Assay | 85% | 0.5 |
Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Profiling using a Reporter Gene Assay
This protocol is designed to experimentally determine the selectivity of DG172 against other nuclear receptors, such as PPARα and PPARγ.
Materials:
-
HEK293T cells
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα, PPARγ, and PPARβ/δ fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression.
-
Transfection reagent.
-
This compound.
-
Known agonists and antagonists for each PPAR subtype (positive controls).
-
Dual-luciferase reporter assay system.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates.
-
Co-transfect cells with the appropriate GAL4-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of DG172 (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO), a known agonist for each receptor, and DG172 in the presence of the agonist to assess antagonist/inverse agonist activity.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
-
Plot the normalized luciferase activity against the logarithm of the DG172 concentration.
-
Calculate IC50 or EC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess the engagement of a compound with its target in a cellular environment. It can be used in an unbiased, proteomics-based approach to identify novel off-targets.
Materials:
-
Cell line of interest.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Thermocycler.
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for Western blotting or mass spectrometry.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with DG172 (e.g., 10 µM) or a vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells in PBS.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration.
-
Targeted CETSA: Analyze the soluble fraction by Western blotting using an antibody against PPARβ/δ to confirm on-target engagement (a shift in the melting curve).
-
Unbiased Off-Target Discovery (MS-CETSA): Analyze the soluble fractions from the vehicle- and DG172-treated groups by mass spectrometry to identify all proteins that show a thermal shift upon DG172 binding.
-
-
Data Analysis:
-
For Western blot data, quantify band intensities and plot the normalized soluble fraction against temperature to generate melting curves.
-
For mass spectrometry data, identify proteins with a significant and reproducible shift in their melting temperature in the presence of DG172.
-
Visualizations
References
Technical Support Center: Optimizing DG172 Dihydrochloride Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DG172 dihydrochloride (B599025) in cell culture experiments. The following information addresses common questions and troubleshooting scenarios to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and how does it work?
This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2] As an inverse agonist, it reduces the basal activity of the PPARβ/δ receptor. The IC50 for PPARβ/δ is approximately 27 nM.[1] DG172 has been shown to down-regulate the transcription of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4), with an IC50 of 9.5 nM in mouse myoblasts.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
Based on published studies, a starting concentration range of 0.1 µM to 1.0 µM is recommended for initial experiments.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended to minimize the final solvent concentration in the culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Data Presentation: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high: Concentrations significantly above the optimal range can induce cytotoxicity. | Perform a dose-response experiment to determine the IC50 for cytotoxicity using an assay like MTT or CellTiter-Glo®. Aim to use a concentration that effectively modulates the target without causing significant cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Off-target effects: The inhibitor may be affecting other essential cellular pathways. | Review the literature for any known off-target effects. If significant off-target effects are suspected, consider using a lower concentration or a different inhibitor with a more specific profile. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell density, passage number, or overall cell health can lead to variable responses. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and actively proliferating before starting the experiment. |
| Inhibitor degradation: The compound may be unstable in the culture medium over the course of the experiment. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For longer-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. | |
| Incomplete solubilization: The inhibitor may not be fully dissolved in the stock solution or when diluted in media. | Ensure the stock solution is fully dissolved before making further dilutions. When diluting in media, vortex or gently mix to ensure homogeneity. | |
| No observable effect on the target. | Inhibitor concentration is too low: The concentration used may not be sufficient to effectively inhibit the target. | Perform a dose-response experiment measuring a downstream target of PPARβ/δ, such as ANGPTL4 gene expression, to determine the effective concentration (EC50). |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While DG172 is orally bioavailable, its permeability can vary between cell lines. If poor permeability is suspected, consult the literature for cell-line-specific data or consider alternative delivery methods. | |
| Incorrect timing of treatment: The inhibitor may need to be present for a specific duration to elicit a response. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. | |
| Unexpected increase in cell proliferation. | Hormesis or off-target effects: Some compounds can have biphasic dose responses, where low concentrations stimulate a process that is inhibited at higher concentrations. Alternatively, an off-target effect could be promoting proliferation. | Carefully evaluate the full dose-response curve. If a proliferative effect is consistently observed at low concentrations, this may be a real biological effect that warrants further investigation. Consider using a structurally different PPARβ/δ inverse agonist to confirm if the effect is target-specific. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of DG172 using a Dose-Response and Cytotoxicity Assay
This protocol outlines a method to determine both the effective concentration (EC50) for target modulation and the cytotoxic concentration (CC50) of DG172.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates (clear for microscopy, white or black for luminescence/fluorescence assays)
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
qRT-PCR reagents for ANGPTL4 and a housekeeping gene
Procedure:
-
Prepare DG172 Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
Inhibitor Treatment:
-
The following day, prepare serial dilutions of DG172 in complete culture medium. A common starting range is from 10 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell doubling time and the expected time to see a biological response.
-
-
Assess Cell Viability (Cytotoxicity):
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.
-
-
Assess Target Engagement (EC50):
-
In a parallel plate, treat cells with the same serial dilutions of DG172.
-
At the end of the incubation period, lyse the cells and extract total RNA.
-
Perform qRT-PCR to measure the relative expression of the PPARβ/δ target gene, ANGPTL4. Normalize the expression to a stable housekeeping gene.
-
Plot the percentage of ANGPTL4 inhibition (relative to the vehicle control) against the log of the inhibitor concentration to determine the EC50 value.
-
Data Presentation: Example Dose-Response Data
| DG172 Concentration (µM) | % Cell Viability (CC50) | % ANGPTL4 Inhibition (EC50) |
| 10 | 25 | 95 |
| 1 | 80 | 90 |
| 0.1 | 95 | 75 |
| 0.01 | 98 | 50 |
| 0.001 | 100 | 10 |
| Vehicle Control | 100 | 0 |
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of DG172 on the protein levels of targets downstream of PPARβ/δ.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of DG172 (determined from the dose-response experiment) and a vehicle control for the optimized incubation time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing DG172 concentration.
Caption: Troubleshooting flowchart for DG172 experiments.
References
DG172 dihydrochloride stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of DG172 dihydrochloride (B599025) for researchers, scientists, and drug development professionals. The following information is based on general best practices for small molecule stability testing, as specific data for DG172 dihydrochloride is not publicly available.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, desiccated, and protected from light. For short-term storage, 2-8°C is acceptable under the same conditions. Storing the compound as a powder at lower temperatures generally slows down potential degradation.[1][2] When taken out of cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[2]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -20°C or, for longer-term stability, at -80°C.[1] Most DMSO stock solutions are stable for up to 3 months at -20°C.[3]
Q3: My this compound solution in an aqueous buffer has precipitated. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[3] To resolve this, you can try the following:
-
Sonication: Gently sonicate the solution.
-
Warming: Briefly warm the solution to 37°C.[3]
-
Fresh Dilution: Prepare a fresh, more dilute solution. It's best to make initial serial dilutions in DMSO before the final dilution into your aqueous medium.
-
Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid cytotoxicity in cell-based assays.[1][4]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a small-scale stability study by incubating your prepared solutions under your experimental conditions (e.g., temperature, lighting, and buffer system) for various durations. Analyze the samples at different time points using a stability-indicating method like HPLC to check for degradation products and any decrease in the parent compound's concentration.
Stability Summary
While specific quantitative stability data for this compound is not available in the public domain, the following tables provide an example of how such data would be presented based on forced degradation studies. These studies are designed to identify potential degradation pathways and establish the intrinsic stability of the molecule.[5][6]
Table 1: Example Stability of Solid this compound
| Storage Condition | Duration | Appearance | Purity (by HPLC) |
| 25°C / 60% RH | 3 Months | No change | 99.5% |
| 40°C / 75% RH | 1 Month | Slight yellowing | 98.2% |
| Photostability (ICH Q1B) | 1.2 million lux hours | Yellowing | 97.5% |
Table 2: Example Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Appearance | Purity (by HPLC) |
| Room Temperature (~25°C) | 24 Hours | No change | 99.8% |
| 4°C | 7 Days | No change | 99.6% |
| -20°C | 3 Months | No change | 99.2% |
| Freeze-Thaw Cycles (x3) | - | No change | 99.1% |
Potential Degradation Pathways
Based on the structure of DG172, which contains acrylonitrile (B1666552) and piperazine (B1678402) moieties, potential degradation pathways under stress conditions may include:
-
Hydrolysis: The nitrile group of the acrylonitrile moiety could be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or amide.
-
Oxidation: The piperazine ring and the tertiary amine could be susceptible to oxidation.
-
Photodegradation: The aromatic rings and the conjugated system may absorb UV light, leading to photodegradation.
Below is a conceptual diagram illustrating a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of DG172.
Experimental Protocols
The following are generalized protocols for assessing the stability of a small molecule like this compound, based on ICH guidelines.[7][8]
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the steps to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, DMSO, or a mixture).
-
Stress Conditions:
-
Hydrolytic: Incubate the solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Expose both solid powder and solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours for aggressive conditions, and longer for less stringent conditions).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
Protocol 2: Solution Stability in Aqueous Buffers
This protocol assesses the stability of this compound in a buffer relevant to your experiments.
Methodology:
-
Prepare Solution: Prepare a solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the rate of degradation, if any.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Testing | SGS Norway [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. youtube.com [youtube.com]
addressing inconsistencies in DG172 dihydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving DG172 dihydrochloride (B599025). Designed for researchers, scientists, and drug development professionals, this resource offers structured solutions to common challenges encountered when working with this selective PPARβ/δ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with an IC50 value of 27 nM.[1][2] It functions as an inverse agonist, meaning it reduces the basal activity of the receptor. Its mechanism of action involves enhancing the recruitment of transcriptional corepressors to PPARβ/δ, which in turn down-regulates the transcription of target genes like Angiopoietin-like 4 (ANGPTL4).[1][3][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are critical for maintaining the compound's activity.
-
Solubility: this compound is soluble in DMSO. For a stock solution, a concentration of 91 mg/mL (199.9 mM) can be achieved.[3] It is advisable to use fresh, moisture-free DMSO to avoid reduced solubility.[3]
-
Storage: For long-term stability, the stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] Solutions should be stored in sealed containers, away from moisture.[1]
Q3: I am not observing the expected downregulation of the PPARβ/δ target gene, ANGPTL4. What could be the issue?
Several factors could contribute to this. A logical troubleshooting workflow can help identify the cause.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PPARβ/δ Activity
If you are observing variable or no inhibitory effect of this compound, consider the following:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure the compound has been stored correctly at -80°C in a sealed, moisture-free container.[1] Prepare fresh dilutions from a new stock for each experiment. |
| Suboptimal Concentration | The reported IC50 for ANGPTL4 expression inhibition in mouse myoblasts is 9.5 nM. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Incubation Time | In C2C12 mouse myoblasts, a 24-hour treatment has been shown to be effective.[3] Optimize the incubation time for your experimental system. |
| Low PPARβ/δ Expression | Verify the expression level of PPARβ/δ in your cell line. Cell lines with low or no expression of the target will not respond to the antagonist. |
| Agonist Co-treatment | This compound selectively inhibits agonist-induced activity of PPARβ/δ.[3] Ensure you are using an appropriate PPARβ/δ agonist to induce receptor activity before or concurrently with DG172 treatment. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Lack of reproducibility can stem from various sources. Below are key areas to examine.
| Parameter | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations. Variations in culture conditions can alter cellular responses. |
| Compound Preparation | Always prepare fresh dilutions of this compound from a validated stock solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Protocol | Standardize all steps of the experimental protocol, including cell seeding density, treatment duration, and reagent concentrations. |
| Data Normalization | For gene expression studies (e.g., RT-qPCR), use multiple stable housekeeping genes for normalization to account for variations in RNA input. |
Experimental Protocols
Protocol 1: Inhibition of ANGPTL4 Gene Expression in Mouse Myoblasts
This protocol is adapted from studies on C2C12 mouse myoblasts.[3]
-
Cell Culture: Culture C2C12 mouse myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations in culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known PPARβ/δ agonist) if applicable.
-
RNA Extraction and RT-qPCR: After 24 hours, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of ANGPTL4 and a housekeeping gene.
Protocol 2: Cancer Cell Invasion Assay
This protocol is based on the use of DG172 in MDA-MB-231 human breast cancer cells.[4][5]
-
Cell Culture: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a non-CO2 incubator.
-
Invasion Assay Setup: Use Matrigel-coated transwell inserts (8 µm pore size).
-
Cell Preparation: Serum-starve the cells for 24 hours prior to the assay.
-
Assay: Resuspend the cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the transwell insert. The lower chamber should contain a chemoattractant, such as serum or TGFβ.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells under a microscope.
Signaling Pathway
The following diagram illustrates the inhibitory effect of DG172 on the PPARβ/δ signaling pathway leading to the downregulation of ANGPTL4.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PPARβ/δ antagonism) | 27 nM | [1][2] |
| IC50 (ANGPTL4 expression inhibition) | 9.5 nM (in mouse myoblasts) | [1] |
| Solubility in DMSO | 91 mg/mL (199.9 mM) | [3] |
| Molecular Weight | 455.22 g/mol | [3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential PPARβ/δ-Independent Effects of DG172 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target or peroxisome proliferator-activated receptor-β/δ (PPARβ/δ)-independent effects of DG172 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) with inverse agonistic properties.[1][2][3] Its primary mechanism involves binding to the ligand-binding domain of PPARβ/δ, leading to the recruitment of transcriptional corepressors and subsequent down-regulation of PPARβ/δ target genes, such as angiopoietin-like 4 (ANGPTL4).[1][2]
Q2: Is there evidence for PPARβ/δ-independent effects of DG172?
A2: Yes, a key study has demonstrated that DG172 can exert effects on myeloid cell differentiation in a manner that is independent of PPARβ/δ. Specifically, DG172 was shown to promote the differentiation of bone marrow cells into dendritic cells, even in cells from Ppard null mice.[4]
Q3: What specific PPARβ/δ-independent effects have been observed?
A3: DG172 has been shown to augment the differentiation of bone marrow progenitor cells into mature (CD11chiMHCIIhi) and immature (CD11chiMHCIIlo) dendritic cells, particularly in the presence of GM-CSF and IL-4.[4] This effect is accompanied by a decrease in granulocytic differentiation. The mechanism involves the altered expression of key transcription factors, with DG172 inhibiting those for granulopoiesis (e.g., Cebpe, Gfi1) and upregulating those for macrophage/dendritic cell differentiation (e.g., Irf4, Irf8).[4]
Q4: How can I be sure the effects I am observing with DG172 are truly PPARβ/δ-independent?
A4: The most definitive method is to use a cellular system that lacks PPARβ/δ, such as primary cells from Ppard null mice or a genetically modified cell line where PPARD has been knocked out.[4] If DG172 still elicits the same response in these systems, it is strong evidence for a PPARβ/δ-independent mechanism. Another approach is to use a structurally related analog of DG172 that does not bind to PPARβ/δ but still produces the effect of interest.[4]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in dendritic cell differentiation experiments.
-
Possible Cause 1: Suboptimal DG172 concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of DG172 for your specific cell type and differentiation protocol. A common starting concentration for observing PPARβ/δ-independent effects on dendritic cell differentiation is 1 µM.[1]
-
-
Possible Cause 2: Variability in bone marrow cell isolation.
-
Solution: Ensure a consistent and sterile protocol for bone marrow cell isolation to minimize variability between experiments. The age and strain of the mice can also influence the differentiation potential of the progenitor cells.
-
-
Possible Cause 3: Issues with cytokine activity.
-
Solution: Confirm the activity of your GM-CSF and IL-4 stocks. Use freshly prepared or properly stored cytokines for each experiment. The synergy between DG172 and these cytokines is crucial for the observed effects on dendritic cell differentiation.[4]
-
Problem 2: Difficulty in confirming PPARβ/δ-independent gene expression changes.
-
Possible Cause 1: Inefficient knockdown or knockout of PPARD.
-
Solution: If using siRNA or shRNA, validate the knockdown efficiency at the mRNA and protein level. For knockout cell lines, confirm the absence of the PPARβ/δ protein by Western blot.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Solution: The PPARβ/δ-independent effects of DG172 on myeloid lineage commitment have been observed at an early stage of differentiation.[4] Conduct a time-course experiment to identify the optimal time point for observing changes in the expression of key transcription factors.
-
-
Possible Cause 3: Low abundance of target transcripts.
-
Solution: Increase the amount of input RNA for your RT-qPCR analysis. Ensure your primers are specific and efficient. For very low abundance transcripts, consider using a pre-amplification step.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 (PPARβ/δ binding) | 27 nM | Human | TR-FRET competitive ligand binding | [1] |
| IC50 (ANGPTL4 downregulation) | 9.5 nM | Mouse | C2C12 myoblasts | [1] |
| Selectivity | >1000-fold vs. PPARα and PPARγ | Human | Reporter gene assays | [5] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from methods used to demonstrate the PPARβ/δ-independent effects of DG172.[4]
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse (or a Ppard null mouse for control experiments) according to approved institutional guidelines.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with sterile RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
-
Cell Culture and Differentiation:
-
Plate the bone marrow cells at a density of 1 x 106 cells/mL in a non-tissue culture treated petri dish.
-
Supplement the culture medium with 20 ng/mL recombinant murine GM-CSF and 1 ng/mL recombinant murine IL-4.
-
Add this compound to the desired final concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Analysis of Dendritic Cell Markers by Flow Cytometry:
-
On day 7 of culture, harvest the non-adherent and loosely adherent cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently conjugated antibodies against CD11c and MHC Class II for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Analyze the stained cells using a flow cytometer. Gate on the live cell population and analyze the expression of CD11c and MHC Class II to identify immature (CD11c+MHCIIlow) and mature (CD11c+MHCIIhigh) dendritic cells.
-
Protocol 2: RT-qPCR Analysis of Transcription Factor Expression
-
Cell Treatment and RNA Isolation:
-
Culture bone marrow cells with GM-CSF and IL-4 as described in Protocol 1.
-
Treat the cells with DG172 (e.g., 1 µM) or vehicle control for a specified period (e.g., 24-72 hours).
-
Harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for your target genes (e.g., Cebpe, Gfi1, Klf5, Irf4, Irf8, Spib, Spic) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Proposed PPARβ/δ-independent signaling pathway of DG172.
Caption: Experimental workflow for investigating DG172's off-target effects.
Caption: Troubleshooting logic for DG172 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of DG172 Dihydrochloride in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of DG172 dihydrochloride (B599025) in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and what is its mechanism of action?
A1: this compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), with a reported IC50 of 27 nM. As an antagonist, it blocks the activity of PPARβ/δ, a nuclear receptor that functions as a ligand-activated transcription factor. This receptor plays a role in regulating gene expression involved in various cellular processes.
Q2: What are the potential causes of cytotoxicity observed with this compound in cell culture?
A2: While specific long-term cytotoxicity data for this compound is limited, cytotoxicity with small molecule inhibitors can generally arise from several factors:
-
High Concentrations: Concentrations significantly above the effective dose can lead to off-target effects and cellular stress, resulting in cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).
-
Compound Instability: Degradation of the compound in culture media over time can lead to the formation of toxic byproducts.
-
On-target Toxicity: In some cell types, the intended antagonism of the PPARβ/δ pathway may interfere with critical cellular functions, leading to cytotoxicity.
-
Impurities: The presence of impurities in the compound batch could contribute to unexpected cytotoxic effects.
Q3: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A3: The ideal concentration should be empirically determined for each cell line and experimental duration. A dose-response study is crucial to identify a concentration that provides the desired biological effect with minimal impact on cell viability. It is recommended to start with a wide range of concentrations and assess both the desired activity and cytotoxicity concurrently.
Troubleshooting Guide
This guide addresses common issues encountered during long-term studies with this compound.
| Problem | Possible Cause | Troubleshooting Tip |
| High levels of cell death observed, even at low concentrations. | Cell line sensitivity. | Different cell lines exhibit varying sensitivities to chemical compounds. Perform a dose-response experiment to determine the IC50 for your specific cell line. This will help identify a suitable working concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the solvent alone at the same concentration) to assess solvent-induced cytotoxicity.[1][2] | |
| Compound instability. | This compound may be unstable in your culture medium over extended periods. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Consider the stability of the compound in your specific culture medium at 37°C over the duration of your experiment. | |
| Inconsistent results in cell viability assays. | Uneven cell plating. | Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Assay interference. | This compound may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent). Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay or a real-time viability assay).[3] | |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to increased cytotoxicity. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. | |
| Gradual increase in cell death over several days. | Cumulative toxicity. | Continuous exposure to a compound, even at a non-toxic initial concentration, can lead to cumulative stress and eventual cell death. Consider intermittent dosing or a washout period if your experimental design allows. |
| Depletion of essential nutrients. | In long-term cultures, nutrient depletion can become a significant factor affecting cell health. Ensure regular media changes to replenish nutrients and remove metabolic waste. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Long-Term Cytotoxicity Assay (Real-Time Glo Assay)
This protocol describes a real-time cell viability assay to monitor the cytotoxic effects of this compound over several days.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Real-Time Glo™ MT Cell Viability Assay Reagent (or similar)
-
96-well, white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
-
Assay Reagent Addition:
-
Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
-
Data Acquisition:
-
Place the plate in a plate-reading luminometer equipped with temperature and CO2 control.
-
Measure luminescence at regular intervals (e.g., every 2, 4, or 24 hours) for the duration of the experiment (e.g., 72 hours or longer).
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells at each time point.
-
Plot the normalized viability against the log of the this compound concentration for each time point to generate dose-response curves.
-
Determine the concentration that causes 50% inhibition of viability (IC50) at different time points to assess time-dependent cytotoxicity.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for this compound in two different cell lines over a 72-hour period, as would be determined by the protocol above. Note: This data is for illustrative purposes only and must be determined experimentally for your specific cell line and conditions.
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| Cell Line A | > 100 | 85.3 | 62.1 |
| Cell Line B | 75.2 | 48.9 | 25.6 |
Visualizations
PPARβ/δ Signaling Pathway
Caption: Antagonism of the PPARβ/δ signaling pathway by DG172.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic profile of DG172.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting DG172 cytotoxicity.
References
Technical Support Center: Enhancing the Oral Bioavailability of DG172 Dihydrochloride Formulations
Welcome to the technical support center for DG172 dihydrochloride (B599025) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the oral bioavailability of this potent PPARβ/δ inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and why is its oral bioavailability a concern?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) inverse agonist with an IC50 of 26.9 nM.[1] It is the dihydrochloride salt of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile[2]. While it has been described as orally available, optimizing its formulation is crucial for consistent and maximal therapeutic efficacy.[1][2] Like many small molecules, its oral bioavailability can be limited by factors such as aqueous solubility and intestinal permeability.
Q2: What are the known physicochemical properties of this compound?
A2: this compound has a molecular weight of 455.22 g/mol and a molecular formula of C20H20BrN3·2HCl[1]. The presence of a basic piperazine (B1678402) moiety suggests that its solubility is likely pH-dependent, with higher solubility at lower pH values. The dihydrochloride salt form is utilized to enhance its aqueous solubility.
Q3: What are the general strategies to improve the oral bioavailability of compounds like this compound?
A3: Common strategies for improving the oral bioavailability of poorly soluble and/or permeable compounds include:
-
Particle Size Reduction: Micronization and nanosizing can increase the surface area for dissolution.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[2]
-
Salt Formation: While DG172 is already a dihydrochloride salt, exploring other salt forms could potentially optimize its properties.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation development of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of the free base. | 1. Optimize Dissolution Medium: Ensure the pH of the dissolution medium is low enough to maintain the ionized, more soluble form of DG172. Start with a pH of 1.2 and test up to 6.8.[7][8] 2. Particle Size Reduction: If dissolution is still slow, consider micronization or nanosizing of the this compound powder. 3. Formulation with Excipients: Prepare solid dispersions using hydrophilic polymers (e.g., PVP, HPMC) or formulate with surfactants.[5][6] |
| High variability in in vivo pharmacokinetic (PK) data | pH-dependent solubility leading to variable absorption in different regions of the GI tract or food effects. | 1. Control for Food Effects: Conduct PK studies in both fasted and fed states to assess the impact of food.[9] 2. Enteric Coating: If the drug is unstable in the stomach's low pH or precipitates in the higher pH of the intestine, consider an enteric-coated formulation to target release in a specific region of the intestine. 3. Bioavailability Enhancing Formulations: Employ formulations like SEDDS that can reduce the impact of GI fluid variations on solubility.[4] |
| Low permeability in Caco-2 assays | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Conduct Bidirectional Caco-2 Assay: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10][11] 2. Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability would confirm P-gp involvement.[10] |
| Poor correlation between in vitro dissolution and in vivo bioavailability | The chosen in vitro test may not be biorelevant. | 1. Use Biorelevant Dissolution Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) to better mimic the in vivo environment. 2. Consider a Two-Stage Dissolution Test: Simulate the pH change from the stomach to the intestine to assess for potential precipitation. |
| Chemical instability in formulation | DG172 may be susceptible to hydrolysis or oxidation. | 1. Forced Degradation Studies: Expose the drug to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways.[12] 2. Excipient Compatibility Studies: Assess the compatibility of DG172 with chosen excipients under accelerated stability conditions.[13] 3. Incorporate Stabilizers: Add antioxidants or buffering agents to the formulation as needed. |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the rate and extent of this compound release from a formulation.
Apparatus: USP Apparatus 2 (Paddle)[8]
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
Procedure:
-
Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place one dosage form (e.g., tablet or capsule) in each vessel.
-
Set the paddle speed to 50 or 75 RPM.[7]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of DG172 using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of DG172 and identify potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure monolayer integrity.
-
Transport Study:
-
Apical to Basolateral (A-B): Add DG172 solution to the apical side and fresh buffer to the basolateral side.
-
Basolateral to Apical (B-A): Add DG172 solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Analyze the concentration of DG172 in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of DG172 after oral administration.
Animal Model: Male C57BL/6 mice (or other appropriate strain).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the DG172 formulation orally via gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma samples for DG172 concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
To determine absolute oral bioavailability, a separate group of animals should receive an intravenous (IV) dose of DG172. Bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for improving DG172 oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of DG172.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular insights into the μ-opioid receptor biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from DG172 Dihydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from studies involving DG172 dihydrochloride (B599025). This guide addresses common challenges, provides detailed experimental protocols, and summarizes key data to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is DG172 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with an IC50 of 27 nM. It functions as an inverse agonist, meaning it reduces the basal activity of the receptor. A primary and well-documented on-target effect of DG172 is the downregulation of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4).[1][2]
Q2: I am observing effects in my experiment that are inconsistent with PPARβ/δ inhibition. What could be the cause?
A2: this compound is known to exert significant off-target effects that are independent of its interaction with PPARβ/δ. A notable off-target activity is the promotion of dendritic cell (DC) differentiation from bone marrow cells, particularly in the presence of GM-CSF and IL-4.[3] This effect is attributed to the 4-methylpiperazine moiety of the DG172 molecule and is not related to its PPARβ/δ binding.[3] Therefore, it is crucial to consider this off-target activity when interpreting data, especially in immunological or hematopoietic studies.
Q3: My experimental results with this compound are different from published findings. What are the potential reasons for this discrepancy?
A3: Discrepancies in results can arise from several factors. The role of PPARβ/δ in cancer is a subject of ongoing debate, with conflicting reports suggesting both pro-tumorigenic and tumor-suppressive functions.[4][5] The ultimate effect of modulating PPARβ/δ activity can be highly context-dependent, varying with the specific cell line, animal model, and the presence of other signaling pathway activators or inhibitors.[4] Additionally, differences in experimental conditions such as cell culture media, serum concentration, and the specific this compound concentration used can influence the outcome.[5]
Q4: What are the best practices for preparing and storing this compound solutions?
A4: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects. The stability of this compound in cell culture media can be influenced by the media components, so it is recommended to prepare fresh working solutions for each experiment.[6][7][8]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: As mentioned in the FAQs, this compound has a known PPARβ/δ-independent effect on dendritic cell differentiation.[3] If your experimental system involves immune cells or hematopoietic precursors, consider if the observed phenotype could be due to this off-target activity.
-
Recommendation: To confirm if the effect is on-target, use a structurally different PPARβ/δ antagonist. If a similar phenotype is observed with a different antagonist, it is more likely to be a true PPARβ/δ-mediated effect.[1][2] Additionally, a negative control compound that is structurally similar to DG172 but lacks the 4-methylpiperazine moiety could help dissect the off-target effects.[3]
-
-
Possible Cause 2: Context-Dependent PPARβ/δ Signaling.
-
Troubleshooting Step: The function of PPARβ/δ can vary significantly between different cell types and in response to different stimuli.[4]
-
Recommendation: Carefully document the specifics of your experimental model, including the cell line origin, passage number, and culture conditions. Compare your methodology with published studies reporting both similar and conflicting results to identify potential sources of variation.
-
Issue: Difficulty in Reproducing Published Data
-
Possible Cause: Variability in Experimental Protocols.
-
Troubleshooting Step: Minor differences in experimental protocols can lead to significant variations in results.
-
Recommendation: Pay close attention to the details of the published methodology, including the this compound concentration, treatment duration, and the specific assays used for readouts. Refer to the detailed experimental protocols provided in this guide as a starting point.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | PPARβ/δ | [1] |
| Activity | Inverse Agonist | [1] |
| IC50 | 27 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for ANGPTL4 Expression in Cancer Cell Lines
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in small aliquots.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours. To investigate the effect on induced ANGPTL4 expression, cells can be co-treated with a stimulating agent like TGFβ (5 ng/mL).[1]
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for ANGPTL4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of ANGPTL4 mRNA using the ΔΔCt method.
Protocol 2: In Vitro Dendritic Cell Differentiation Assay
-
Bone Marrow Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Treatment: On day 0 of culture, add this compound at a concentration of 1 µM or vehicle (DMSO).[3]
-
Flow Cytometry Analysis: After 7-9 days of culture, harvest the cells and stain them with fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c, MHC class II) and granulocyte markers (e.g., Gr-1).
-
Data Analysis: Analyze the stained cells by flow cytometry to determine the percentage of CD11c+ MHC class II+ dendritic cells and Gr-1+ granulocytes in the different treatment groups.
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Off-target effect of DG172 on myeloid cell differentiation.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) ligands inhibit growth of UACC903 and MCF7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Specificity of DG172 Dihydrochloride in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you ensure the specificity of DG172 dihydrochloride (B599025) in your experiments. DG172 dihydrochloride is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). However, as with any small molecule inhibitor, it is crucial to validate its on-target activity and rule out potential off-target effects to ensure the reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a selective antagonist for PPARβ/δ with a reported IC50 of 27 nM.[1][2][3] While it is designed for selectivity, it is crucial to experimentally verify its specificity for PPARβ/δ over other PPAR subtypes (PPARα and PPARγ) in your experimental system.
Q2: I am observing effects in my experiment that I suspect might be off-target. What should I do?
A2: It is important to consider the possibility of off-target effects. A study has shown that DG172 can trigger PPARβ/δ-independent effects, specifically in the differentiation of bone marrow cells.[4] To investigate potential off-target effects in your system, we recommend a multi-pronged approach:
-
Use a structurally unrelated PPARβ/δ antagonist: Comparing the effects of DG172 with another PPARβ/δ antagonist that has a different chemical structure can help determine if the observed phenotype is due to on-target inhibition or an off-target effect of DG172's specific chemotype.
-
Perform target knockdown/knockout experiments: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PPARβ/δ should abolish the effects of DG172 if they are on-target.
-
Conduct whole-transcriptome or proteome analysis: Techniques like RNA-seq or mass spectrometry-based proteomics can provide an unbiased view of the global changes in your biological system upon treatment with DG172, potentially revealing the modulation of unexpected pathways.
Q3: How can I confirm that DG172 is engaging with PPARβ/δ in my cells?
A3: Direct target engagement in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the thermal stability of PPARβ/δ in the presence of DG172 would indicate direct binding.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration will vary depending on the cell type and experimental conditions. Based on its IC50 of 27 nM for PPARβ/δ, a starting concentration range of 100 nM to 1 µM is often used in cell-based assays.[2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | 1. Compound instability: this compound solution may have degraded. 2. Off-target effects: The observed phenotype may not be mediated by PPARβ/δ. 3. Cellular context: The expression and activity of PPARβ/δ can vary between cell types. | 1. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 2. Follow the recommendations in FAQ Q2 to investigate off-target effects. 3. Confirm the expression of PPARβ/δ in your cell line at the mRNA and protein level. |
| High background signal in reporter assays | 1. Promiscuous activation of the reporter construct: The reporter itself may be activated by factors other than PPARβ/δ. 2. Cytotoxicity of the compound at high concentrations. | 1. Include a negative control cell line that does not express the PPARβ/δ reporter. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your reporter assay to ensure that the observed effects are not due to cell death. |
| No observable effect of DG172 | 1. Low expression of PPARβ/δ in the experimental system. 2. Suboptimal compound concentration. 3. Presence of endogenous PPARβ/δ agonists in the serum of the cell culture medium. | 1. Verify PPARβ/δ expression. Consider using a cell line with higher endogenous expression or an overexpression system. 2. Perform a dose-response experiment with a wider concentration range. 3. Conduct experiments in serum-free or charcoal-stripped serum conditions to reduce the background activation of PPARβ/δ. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | PPARβ/δ | [1][2][3] |
| Mechanism of Action | Inverse Agonist | [1] |
| IC50 (PPARβ/δ) | 27 nM | [1][2][3] |
| Selectivity | Selective for PPARβ/δ. Quantitative data for PPARα and PPARγ are not consistently reported in publicly available literature and should be experimentally determined. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PPAR Selectivity
This assay determines the binding affinity of this compound to PPARα, PPARγ, and PPARβ/δ by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Purified, full-length human PPARα, PPARγ, and PPARβ/δ proteins
-
Radiolabeled ligands:
-
PPARα: [³H]-GW7647
-
PPARγ: [³H]-Rosiglitazone
-
PPARβ/δ: [³H]-GW501516
-
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.05% Tween-20
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the purified PPAR protein, the corresponding radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for 2-4 hours to reach binding equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value for this compound for each PPAR subtype.
Protocol 2: Cell-Based Reporter Assay for PPAR Subtype Specificity
This assay measures the ability of this compound to inhibit the agonist-induced transcriptional activity of each PPAR subtype in a cellular context.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for full-length human PPARα, PPARγ, and PPARβ/δ
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
A transfection reagent
-
PPAR agonists:
-
PPARα: GW7647
-
PPARγ: Rosiglitazone
-
PPARβ/δ: GW501516
-
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of the respective PPAR agonist (typically at its EC50) in the presence of increasing concentrations of this compound or vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the IC50 of this compound for the inhibition of each PPAR subtype's activity.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes with DG172.
References
Validation & Comparative
Validating the Inhibitory Effect of DG172 Dihydrochloride on ANGPTL4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DG172 dihydrochloride (B599025) with other emerging alternatives for the inhibition of Angiopoietin-like 4 (ANGPTL4), a key regulator of lipid metabolism and a promising therapeutic target for various metabolic and oncologic diseases. The information presented herein is supported by experimental data from preclinical studies to aid researchers in selecting the most appropriate tool for their specific research needs.
Introduction to ANGPTL4 and its Inhibition
Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein (B1211001) that plays a crucial role in regulating lipid metabolism, primarily through the inhibition of lipoprotein lipase (B570770) (LPL), an enzyme responsible for hydrolyzing triglycerides in the bloodstream. By inhibiting LPL, ANGPTL4 increases plasma triglyceride levels. Dysregulation of ANGPTL4 has been implicated in various pathologies, including dyslipidemia, atherosclerosis, and cancer progression, making it an attractive target for therapeutic intervention.
Several strategies have been developed to inhibit ANGPTL4 function, each with a distinct mechanism of action. These include small molecules that modulate its expression, monoclonal antibodies that directly neutralize the protein, and antisense oligonucleotides that prevent its synthesis. This guide focuses on comparing DG172 dihydrochloride, a small molecule inhibitor, with these alternative approaches.
Overview of ANGPTL4 Inhibitors
The primary strategies for inhibiting ANGPTL4 are categorized by their mechanism of action. This compound represents a transcriptional repression approach, while monoclonal antibodies and antisense oligonucleotides offer direct protein targeting and knockdown capabilities, respectively.
| Inhibitor Class | Example(s) | Mechanism of Action |
| Small Molecule Inhibitor | This compound, ST247 | Inverse agonist of PPARβ/δ, leading to transcriptional repression of the ANGPTL4 gene.[1][2][3] |
| Monoclonal Antibody | MAR001, 14D12 | Directly binds to ANGPTL4 protein, preventing its interaction with and inhibition of lipoprotein lipase (LPL).[4][5] |
| Antisense Oligonucleotide (ASO) | GalNAc-conjugated ASOs | Binds to ANGPTL4 mRNA, leading to its degradation and preventing protein synthesis.[6][7][8][9][10] |
Comparative Performance Data
Direct comparative studies of this compound against other ANGPTL4 inhibitors are limited in publicly available literature. However, data from independent studies provide insights into their respective efficacies.
Preclinical Efficacy of ANGPTL4 Inhibitors
| Inhibitor | Model System | Key Findings | Reference |
| This compound | Human breast cancer cells (MDA-MB-231) | Strongly inhibits serum- and TGFβ-induced cancer cell invasion.[2][3] | |
| Monoclonal Antibody (MAR001) | Hypertriglyceridemic non-human primates | Single dose significantly reduces plasma triglycerides.[4] | |
| Antisense Oligonucleotide | Mice on a high-fat diet | Markedly downregulates ANGPTL4 in liver and adipose tissue, leading to lower plasma triglycerides and improved glucose tolerance.[6][7][9] |
Experimental Protocols
To facilitate the independent validation and comparison of these inhibitors, detailed methodologies for key experiments are provided below.
ANGPTL4-Mediated Cancer Cell Invasion Assay
This assay is crucial for evaluating inhibitors that target the role of ANGPTL4 in cancer metastasis.
Protocol:
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in standard conditions.
-
Serum Starvation: Prior to the assay, serum-starve the cells to enhance their migratory response to chemoattractants.
-
Matrigel Invasion Chambers: Utilize cell culture inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed the serum-starved cells in the upper chamber of the insert in a serum-free medium.
-
Chemoattractant and Inhibitor Addition: In the lower chamber, add a medium containing a chemoattractant (e.g., fetal bovine serum or TGFβ) with or without the ANGPTL4 inhibitor (e.g., this compound at a concentration of 1 µM).[1]
-
Incubation: Incubate the chambers to allow for cell invasion through the Matrigel-coated membrane.
-
Quantification: After incubation, remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Quantify the number of invaded cells by microscopy.
In Vitro Lipoprotein Lipase (LPL) Inhibition Assay
This biochemical assay is essential for assessing inhibitors that directly interfere with the ANGPTL4-LPL interaction.
Protocol:
-
Reagents: Purified recombinant LPL, a fluorogenic LPL substrate, and purified recombinant ANGPTL4 are required.
-
Inhibitor Pre-incubation: Pre-incubate ANGPTL4 with the test inhibitor (e.g., a monoclonal antibody) in an appropriate buffer.
-
LPL Addition: Add LPL to the ANGPTL4-inhibitor mixture and incubate to allow for potential binding and inhibition.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic LPL substrate.
-
Fluorescence Measurement: Measure the rate of increase in fluorescence over time, which is proportional to LPL activity.
-
Data Analysis: Calculate the percent inhibition of LPL activity by ANGPTL4 in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor. A monoclonal antibody, MAR001, has shown an EC50 of 1.5 nM in preventing human ANGPTL4 from inhibiting LPL.[4]
ANGPTL4 Gene Expression Analysis (for this compound)
This molecular biology technique is used to quantify the effect of this compound on ANGPTL4 transcription.
Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., human myofibroblasts or cancer cell lines) with this compound at various concentrations. Include appropriate controls (e.g., vehicle-only, and a positive control for ANGPTL4 induction like TGFβ).
-
RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the ANGPTL4 gene and a suitable housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ANGPTL4 mRNA in treated versus control cells using the ΔΔCt method. One study demonstrated that 1 µM of DG172 strongly repressed the induction of ANGPTL4 by TGFβ and other signaling pathways.[1][11]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: ANGPTL4 signaling and points of inhibition.
Caption: Experimental workflows for inhibitor validation.
Conclusion
This compound offers a distinct, upstream mechanism for inhibiting ANGPTL4 by targeting its transcriptional regulation via PPARβ/δ. This approach contrasts with the direct protein neutralization by monoclonal antibodies and the mRNA degradation facilitated by antisense oligonucleotides. The choice of inhibitor will depend on the specific research question. For studies focused on the transcriptional regulation of ANGPTL4, this compound is a valuable tool. For direct, acute inhibition of circulating ANGPTL4, monoclonal antibodies may be more appropriate. For long-term in vivo studies aiming to reduce ANGPTL4 protein levels, antisense oligonucleotides have shown promise.
Further head-to-head studies are warranted to directly compare the potency, specificity, and potential off-target effects of these different inhibitory strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ANGPTL4 inhibitory antibody safely improves lipid profiles in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a New Functional Domain in Angiopoietin-like 3 (ANGPTL3) and Angiopoietin-like 4 (ANGPTL4) Involved in Binding and Inhibition of Lipoprotein Lipase (LPL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL4 silencing via antisense oligonucleotides reduces plasma triglycerides and glucose in mice without causing lymphadenopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL4 silencing via antisense oligonucleotides reduces plasma triglycerides and glucose in mice without causing lymphadenopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANGPTL4 silencing via antisense oligonucleotides reduces plasma triglycerides and glucose in mice without causing lymphadenopathy. | Sigma-Aldrich [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: DG172 dihydrochloride vs. ST247 in the Inhibition of Cancer Cell Invasion
This guide provides a detailed comparison of DG172 dihydrochloride (B599025) and ST247, two structurally distinct inverse agonists of the nuclear receptor Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). The focus of this comparison is their efficacy in suppressing oncogenic signaling pathways relevant to cancer cell invasion. Experimental data is presented to highlight their mechanism of action and relative potency.
Mechanism of Action: PPARβ/δ Inverse Agonism
Both DG172 dihydrochloride and ST247 function as inverse agonists for PPARβ/δ. In the context of cancer, particularly in cell lines like the MDA-MB-231 human breast cancer cells, various oncogenic signals, including Transforming Growth Factor β (TGFβ), can induce the expression of the gene encoding angiopoietin-like 4 (ANGPTL4).[1][2][3] ANGPTL4 is a secreted protein that has been strongly implicated in tumor progression and metastatic dissemination.[1]
DG172 and ST247 bind to PPARβ/δ and promote the recruitment of a transcriptional repressor complex to the ANGPTL4 gene promoter.[1][2] This action actively downregulates the basal and induced expression of ANGPTL4, leading to a significant reduction in the cells' invasive capabilities.[1][2][3] This shared mechanism makes them valuable tools for investigating the PPARβ/δ-ANGPTL4 signaling axis in cancer biology.
Figure 1. Signaling pathway showing inhibition of PPARβ/δ by DG172/ST247.
Quantitative Efficacy Comparison
The following table summarizes the known quantitative data for this compound and ST247. Both compounds have demonstrated potent inhibition of the PPARβ/δ pathway.
| Parameter | This compound | ST247 | Cell Line / System | Reference |
| Target | PPARβ/δ | PPARβ/δ | Nuclear Receptor | [1][2][3] |
| Activity | Inverse Agonist | Inverse Agonist | - | [1][2][3] |
| IC₅₀ (PPARβ/δ) | 27 nM | Not explicitly stated | Biochemical Assay | [1] |
| Effect on ANGPTL4 | Strong Repression | Strong Repression | MDA-MB-231 cells | [2][3] |
| Effect on Invasion | Strong Inhibition | Strong Inhibition | MDA-MB-231 cells | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of DG172 and ST247.
Gene Expression Analysis by Reverse Transcriptase-qPCR (RT-qPCR)
This protocol is for measuring the repression of ANGPTL4 mRNA expression in response to treatment with DG172 or ST247.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the cells are serum-starved for 24 hours. Subsequently, they are treated with a stimulant (e.g., 2 ng/ml TGFβ2) in the presence or absence of the test compounds (e.g., 1 µM DG172 or 1 µM ST247) for 6 hours.[2]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix and specific primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of ANGPTL4 is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the ability of DG172 and ST247 to inhibit cancer cell invasion through a basement membrane matrix.
Figure 2. Workflow for a Matrigel-based cancer cell invasion assay.
-
Preparation of Inserts: 24-well cell culture inserts (8.0 µm pore size) are coated with a thin layer of Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.
-
Cell Preparation: MDA-MB-231 cells are serum-starved for 24 hours. The cells are then harvested and resuspended in serum-free medium containing the test compounds (DG172 or ST247) or a vehicle control.
-
Assay Setup: The Matrigel-coated inserts are placed into a 24-well plate. The lower chamber of each well is filled with medium containing a chemoattractant (e.g., 10% FBS). The cell suspension with the respective compounds is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for 24-48 hours at 37°C, allowing invasive cells to degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, non-invading cells are removed from the upper surface of the membrane with a cotton swab. The inserts are then fixed and stained (e.g., with Crystal Violet). The cells that have invaded to the lower surface of the membrane are counted under a microscope. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.
Summary and Conclusion
Both this compound and ST247 are potent inverse agonists of PPARβ/δ that effectively suppress the ANGPTL4 signaling pathway, a key contributor to cancer cell invasion.[1][2][3] While DG172 has a reported IC₅₀ of 27 nM for PPARβ/δ, both compounds demonstrate strong and comparable inhibitory effects on TGFβ-induced ANGPTL4 expression and subsequent cell invasion in MDA-MB-231 breast cancer cells.[1][2][3] The choice between these two compounds may depend on other pharmacological properties not covered in this guide, such as solubility, oral bioavailability, or off-target effects. The provided experimental protocols offer a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to PPARβ/δ Antagonists: DG172 Dihydrochloride vs. GSK0660
This guide provides a detailed comparison of two prominent peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonists: DG172 dihydrochloride (B599025) and GSK0660. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data from various studies, and the experimental protocols used to evaluate them.
Mechanism of Action and Signaling Pathway
Both DG172 dihydrochloride and GSK0660 are selective antagonists of PPARβ/δ, a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cell proliferation.[1][2] As antagonists, they block the receptor's activity. Some studies suggest they may also act as inverse agonists, reducing the basal activity of the receptor.[3]
The general signaling pathway of PPARβ/δ involves its heterodimerization with the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.[4][5] Antagonists like DG172 and GSK0660 interfere with this process.
Caption: A simplified diagram of the PPARβ/δ signaling pathway.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and GSK0660 based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GSK0660 |
| Target | PPARβ/δ | PPARβ/δ |
| IC50 (PPARβ/δ) | 27 nM[6][7][8] | 155 nM (binding assay)[8][9][10][11], 300 nM (antagonist assay)[8][9] |
| pIC50 (PPARβ/δ) | Not Reported | 6.8[8][9] |
| Selectivity | Selective for PPARβ/δ | Nearly inactive on PPARα and PPARγ (IC50s > 10 μM)[8][9][10][11] |
| Mechanism | Antagonist / Inverse Agonist[3] | Antagonist / Inverse Agonist |
Table 2: Reported In Vitro and In Vivo Effects
| Effect | This compound | GSK0660 |
| Target Gene Regulation | Down-regulates Angptl4 (IC50 = 9.5 nM) in mouse myoblasts.[6] Represses TGFβ-induced ANGPTL4 expression.[12][13] | Reduces CPT1a expression in skeletal muscle cells.[10][14] |
| Cellular Effects | Promotes differentiation of dendritic cells.[6] Inhibits cancer cell invasion.[13] | Inhibits proliferation and differentiation of human retinal microvascular endothelial cells (HRMECs).[9] Mitigates retinal cell inflammation.[15] |
| In Vivo Efficacy | Orally bioavailable in mice.[3] | Efficacious against retinal neovascularization via intravitreal or intraperitoneal injection.[9] Limited systemic bioavailability.[11] Neuroprotective in a mouse model of Parkinson's disease.[16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for result interpretation and replication. Below are generalized protocols based on the cited literature.
1. Cell-Based PPARβ/δ Antagonist Assay
This assay determines the ability of a compound to inhibit the agonist-induced activation of PPARβ/δ.
Caption: A typical workflow for a cell-based antagonist assay.
-
Cell Lines: Commonly used cell lines include those engineered to express a Gal4-PPARβ/δ ligand-binding domain fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
A known concentration of a PPARβ/δ agonist (e.g., GW0742 or GW501516) is added to the cells to induce reporter gene expression.[14]
-
The test antagonist (DG172 or GSK0660) is then added in a range of concentrations.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced activity (IC50) is calculated.
-
2. Target Gene Expression Analysis (RT-qPCR)
This method is used to quantify the effect of the antagonists on the expression of known PPARβ/δ target genes.
-
Cell Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the treated cells using a standard method (e.g., TRIzol reagent).
-
The quantity and quality of the RNA are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for the target gene (e.g., ANGPTL4 or CPT1A) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target gene is calculated using the ΔΔCt method.
-
3. In Vivo Efficacy Studies
These studies assess the biological effects of the antagonists in a living organism.
-
Animal Models: The choice of animal model depends on the therapeutic area of interest (e.g., mouse models of retinal neovascularization[9] or Parkinson's disease[16]).
-
Administration:
-
Outcome Measures:
-
Retinal Neovascularization: Assessment of vascular leakage and neovascular tufts in the retina.[9]
-
Neuroprotection: Behavioral tests (e.g., apomorphine-induced rotations), histological analysis of dopaminergic neuron survival, and assessment of neuroinflammation markers in brain tissue.[16]
-
Pharmacokinetics: Measurement of drug concentration in plasma over time to determine bioavailability and half-life.
-
Summary and Conclusion
Both this compound and GSK0660 are valuable research tools for investigating the roles of PPARβ/δ.
-
Potency: this compound demonstrates significantly higher potency in vitro with an IC50 in the low nanomolar range, compared to the mid-nanomolar IC50 of GSK0660.[6][7][8][9][10][11]
-
Bioavailability: A key differentiator is the oral bioavailability of DG172, making it more suitable for certain in vivo studies where oral administration is preferred.[3] GSK0660 has limited systemic bioavailability, often requiring more invasive administration routes for in vivo experiments.[11]
-
Applications: GSK0660 has been utilized in studies of retinal disease and neurodegeneration.[9][16] DG172 has been investigated for its role in cancer cell invasion and immune cell differentiation.[6][13]
The choice between this compound and GSK0660 will depend on the specific requirements of the research, including the desired potency, the necessary route of administration for in vivo studies, and the biological context being investigated. This guide provides a foundation for making an informed decision based on currently available data.
References
- 1. Regulation of Cell Proliferation and Differentiation by PPARβ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PPARβ/δ: A Key Therapeutic Target in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The peroxisome proliferator-activated receptor-β/δ antagonist GSK0660 mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of the PPARβ/δ antagonist GSK0660 in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DG172 Dihydrochloride's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of DG172 dihydrochloride (B599025), a selective peroxisome proliferator-activated receptor-delta (PPARβ/δ) antagonist, across various cancer cell lines. The data presented herein is intended to facilitate an objective assessment of its therapeutic potential and to provide detailed experimental protocols for reproducibility.
I. Executive Summary
DG172 dihydrochloride is a potent and selective antagonist of PPARβ/δ with an IC50 of 27 nM.[1] Its primary mechanism of action involves the recruitment of transcriptional corepressors to PPARβ/δ, leading to the downregulation of target genes, most notably angiopoietin-like 4 (ANGPTL4).[1][2][3] This activity has been shown to inhibit cancer cell invasion, a critical step in metastasis. This guide presents a cross-validation of DG172's effects in different cell lines and compares its performance with other relevant compounds.
II. Comparative Efficacy of this compound
Quantitative Analysis of Anti-Invasive Effects
A key study directly compared the anti-invasive properties of DG172 and another structurally divergent PPARβ/δ inverse agonist, ST247, in the highly invasive MDA-MB-231 human breast cancer cell line. Both compounds were found to strongly inhibit serum- and transforming growth factor-β (TGFβ)-induced cell invasion.[2][3]
Table 1: Inhibition of MDA-MB-231 Cancer Cell Invasion
| Compound | Concentration | Treatment | Inhibition of Invasion | Reference |
| DG172 | 1 µM | Serum-induced | Strong inhibition | [2][3] |
| ST247 | 1 µM | Serum-induced | Strong inhibition | [2][3] |
| DG172 | 1 µM | TGFβ-induced | Strong inhibition | [2][3] |
| ST247 | 1 µM | TGFβ-induced | Strong inhibition | [2][3] |
Effects on Gene Expression
The anti-invasive effects of DG172 and ST247 are directly linked to their ability to repress the expression of ANGPTL4, a key PPARβ/δ target gene implicated in tumor progression and metastasis.[2][3]
Table 2: Repression of ANGPTL4 Expression in MDA-MB-231 Cells
| Compound | Concentration | Inducer | Fold Repression of ANGPTL4 mRNA | Reference |
| DG172 | 1 µM | TGFβ | Significant Repression | [2][3] |
| ST247 | 1 µM | TGFβ | Significant Repression | [2][3] |
III. Signaling Pathways
DG172-Mediated Repression of the PPARβ/δ-ANGPTL4 Signaling Pathway
DG172 exerts its anti-invasive effects by targeting the PPARβ/δ signaling pathway. In cancer cells, stimuli such as TGFβ can activate PPARβ/δ, leading to the transcription of the ANGPTL4 gene. ANGPTL4 protein is then secreted and promotes cancer cell invasion. DG172, as a PPARβ/δ antagonist, blocks this process by preventing the transcriptional activation of ANGPTL4.
IV. Experimental Protocols
Cell Culture
The human breast cancer cell line MDA-MB-231 can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[4]
Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Preparation: MDA-MB-231 cells are serum-starved overnight.
-
Chamber Setup: 8 µm pore size Matrigel-coated inserts are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS or TGFβ).
-
Cell Seeding: 5 x 10^4 cells in serum-free medium, with or without this compound, are added to the upper chamber.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Analysis: Non-invading cells on the upper surface of the insert are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis for ANGPTL4 Expression
-
Cell Lysis: MDA-MB-231 cells are treated with DG172 for the desired time and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ANGPTL4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an ECL detection reagent and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
V. Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of inhibiting tumor cell invasion. Its well-defined mechanism of action, centered on the antagonism of the PPARβ/δ-ANGPTL4 signaling axis, provides a strong rationale for its further development. The direct comparison with ST247 highlights a consistent class effect for PPARβ/δ inverse agonists in this context. Further cross-validation in a broader range of cancer cell lines, including comprehensive dose-response studies to determine IC50 values for anti-proliferative and pro-apoptotic effects, is warranted to fully elucidate the therapeutic window and potential applications of this compound. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to Alternative Methods for Inhibiting the PPARβ/δ Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative methods for inhibiting the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) pathway. The focus is on providing a clear overview of different inhibitory strategies, supported by experimental data, to aid in the selection of appropriate tools for research and drug development.
Overview of Inhibitory Methods
The primary methods for inhibiting the PPARβ/δ pathway, aside from genetic knockout, involve the use of small molecule inhibitors. These can be broadly categorized as competitive antagonists and inverse agonists. Additionally, RNA interference (siRNA) is a valuable research tool for transiently silencing PPARβ/δ expression. To date, specific allosteric modulators or non-competitive inhibitors for PPARβ/δ are not widely reported in the scientific literature, with the main focus being on ligands that target the orthosteric binding site.
-
Competitive Antagonists: These molecules bind to the ligand-binding domain (LBD) of the PPARβ/δ receptor, preventing the binding of endogenous or synthetic agonists. This blockage inhibits the receptor's transcriptional activity. An example of a pure PPARβ/δ antagonist is PT-S58, which inhibits agonist-induced transcriptional activation without enhancing the interaction with corepressors[1].
-
Inverse Agonists: These ligands also bind to the LBD but go a step further than antagonists. They not only block agonist activity but also reduce the basal (constitutive) activity of the receptor. They achieve this by promoting a conformational change that facilitates the recruitment of transcriptional corepressors, leading to active repression of gene transcription[1][2]. ST247 and DG172 are well-characterized PPARβ/δ inverse agonists[3].
-
RNA Interference (siRNA): This genetic method involves introducing small interfering RNAs that are complementary to the PPARβ/δ mRNA sequence. This leads to the degradation of the mRNA, thereby preventing the synthesis of the PPARβ/δ protein and effectively knocking down its expression and function[4]. This approach is highly specific but transient and is primarily used for in vitro and in vivo research to validate the role of PPARβ/δ in various biological processes[5][6].
Comparative Data of PPARβ/δ Inhibitors
The following table summarizes the quantitative data for commonly used PPARβ/δ inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Type | Target | IC50 (PPARβ/δ) | Selectivity | Reference |
| GSK0660 | Antagonist/Inverse Agonist | Human PPARβ/δ | 155 nM (binding assay)[7], 300 nM (antagonist assay)[7] | >10 µM for PPARα and PPARγ[7][8][9] | --INVALID-LINK-- |
| DG172 | Inverse Agonist | Human PPARβ/δ | 27 nM[10] | Selective for PPARβ/δ | --INVALID-LINK-- |
| ST247 | Inverse Agonist | Human PPARβ/δ | 93 nM | Higher affinity than GSK0660; selective for PPARβ/δ | --INVALID-LINK-- |
| GSK3787 | Antagonist (irreversible) | Human PPARδ | pIC50 = 6.6 | No measurable affinity for hPPARα or hPPARγ[10][11] | --INVALID-LINK-- |
| PT-S58 | Pure Antagonist | Human PPARβ/δ | High affinity | Selective for PPARβ/δ | --INVALID-LINK-- |
Experimental Protocols
Dual-Luciferase Reporter Assay for PPARβ/δ Activity
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of PPARβ/δ.
Principle: Cells are co-transfected with two plasmids. The first contains a chimeric receptor with the PPARβ/δ ligand-binding domain fused to a GAL4 DNA-binding domain. The second is a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A third plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency. Inhibition of PPARβ/δ activity results in a decrease in firefly luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 4 x 10^4 cells/well.
-
Co-transfect the cells with the PPARβ/δ-GAL4 expression vector, the GAL4-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., GSK0660, DG172, ST247) at various concentrations. Include a positive control (a PPARβ/δ agonist like GW501516) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24 hours of incubation with the compounds, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the agonist-treated control and determine the IC50 value for each compound.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of PPARβ/δ and how these are affected by inhibitors.
Principle: Cells are treated with an inhibitor, and then the protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to PPARβ/δ is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the binding sites.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells (e.g., MDA-MB-231) with the PPARβ/δ inhibitor or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against PPARβ/δ overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to the reference genome and use peak-calling algorithms to identify PPARβ/δ binding sites. Compare the binding profiles between inhibitor-treated and control samples.
-
siRNA-mediated Knockdown of PPARβ/δ
This protocol describes the transient silencing of PPARβ/δ expression in cultured cells.
Principle: A small interfering RNA (siRNA) duplex complementary to the target PPARβ/δ mRNA is introduced into cells. This leads to the cleavage and degradation of the target mRNA, resulting in reduced PPARβ/δ protein levels.
Protocol:
-
siRNA and Cell Preparation:
-
Synthesize or obtain a validated siRNA targeting PPARβ/δ and a non-targeting control siRNA.
-
Plate cells (e.g., HEK293) in a 6-well plate to be 50-70% confluent at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and extract RNA or protein.
-
Analyze PPARβ/δ mRNA levels by quantitative real-time PCR (qRT-PCR) or protein levels by Western blotting to confirm the knockdown efficiency.
-
-
Functional Assays:
-
Perform downstream functional assays to assess the effect of PPARβ/δ knockdown on the biological process of interest.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of PPARβ/δ Inhibition
Caption: PPARβ/δ signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening PPARβ/δ inhibitors.
Mechanisms of Action: Antagonist vs. Inverse Agonist
Caption: Comparison of antagonist and inverse agonist mechanisms.
References
- 1. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 8. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Confirming the On-Target Activity of DG172 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DG172 dihydrochloride (B599025), a selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) antagonist, with other alternative compounds. The on-target activity of DG172 dihydrochloride is substantiated by experimental data demonstrating its inverse agonist properties and its ability to modulate the expression of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4).
Executive Summary
This compound is a potent and selective PPARβ/δ antagonist with an IC50 of 27 nM.[1] It functions as an inverse agonist, enhancing the recruitment of transcriptional corepressors to PPARβ/δ, thereby down-regulating the transcription of target genes such as ANGPTL4.[1] This guide compares the performance of this compound with other known PPARβ/δ antagonists, namely ST247, GSK3787, and SR13904, based on their reported inhibitory activities and mechanisms of action. The primary methods to confirm the on-target activity of these compounds include Chromatin Immunoprecipitation sequencing (ChIP-seq) to identify genomic binding sites and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure changes in target gene expression.
Comparative Performance of PPARβ/δ Antagonists
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives, providing a quantitative comparison of their potency.
| Compound | Target(s) | IC50 | Key Findings |
| This compound | PPARβ/δ | 27 nM | Selective PPARβ/δ antagonist with inverse agonistic properties. Down-regulates the transcription of the PPARβ/δ target gene Angptl4 with an IC50 of 9.5 nM in mouse myoblasts.[1] |
| ST247 | PPARβ/δ | Not specified | A structurally divergent inverse agonist of PPARβ/δ that strongly inhibits the expression of ANGPTL4.[2] |
| GSK3787 | PPARβ/δ | Not specified | A selective PPARβ/δ antagonist that reduces the promoter occupancy of PPARβ/δ on the Angptl4 gene.[3] |
| SR13904 | PPARδ | Not specified | Inhibits PPARδ agonist-induced transactivation. Also antagonizes PPARγ with weaker potency.[4] |
Mechanism of Action: Inverse Agonism and Target Gene Repression
This compound exerts its on-target effect through a mechanism of inverse agonism. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, leading to a decrease in basal receptor activity. In the case of PPARβ/δ, DG172 enhances the recruitment of corepressor proteins to the receptor complex. This corepressor-bound complex then actively represses the transcription of target genes, such as ANGPTL4.
Caption: Signaling pathway of this compound.
Experimental Workflow for On-Target Activity Confirmation
The confirmation of this compound's on-target activity involves a series of well-established molecular biology techniques. The general workflow is outlined below.
Caption: Workflow for confirming on-target activity.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PPARβ/δ Binding
Objective: To identify the genomic regions where PPARβ/δ binds in the presence of this compound or alternative antagonists.
Methodology:
-
Cell Culture and Crosslinking: Human breast cancer cells (MDA-MB-231) are cultured to ~80% confluency. Cells are then treated with either vehicle (DMSO) or the test compound (e.g., DG172, ST247) for a specified time. Formaldehyde is added directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. The crosslinking reaction is quenched with glycine.
-
Chromatin Preparation: Cells are harvested, lysed, and the nuclei are isolated. The chromatin is then sheared to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for PPARβ/δ or a control IgG. Protein A/G magnetic beads are then added to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: The beads are washed with a series of buffers to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating in the presence of proteinase K. DNA is then purified using standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peak calling algorithms are used to identify regions of significant enrichment for PPARβ/δ binding. These regions are then annotated to identify nearby genes, such as ANGPTL4.[2][5]
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for ANGPTL4 Expression
Objective: To quantify the change in the mRNA expression level of the PPARβ/δ target gene, ANGPTL4, following treatment with this compound or its alternatives.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231, WPMY-1) are treated with the test compounds (DG172, ST247, GSK3787) or vehicle for a defined period (e.g., 6 hours).[6]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using a spectrophotometer.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The cDNA is then used as a template for qPCR using primers specific for the ANGPTL4 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The qPCR is performed using a SYBR Green-based detection method in a real-time PCR instrument.
-
Data Analysis: The relative expression of ANGPTL4 mRNA is calculated using the ΔΔCt method, where the expression in treated cells is compared to that in vehicle-treated cells after normalization to the housekeeping gene.[7][8]
Co-repressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To measure the ability of this compound to enhance the interaction between PPARβ/δ and a corepressor peptide.
Methodology:
-
Reagents: Purified recombinant PPARβ/δ ligand-binding domain (LBD), a fluorescently labeled (e.g., FITC) corepressor peptide (e.g., from NCoR1), and a terbium-labeled anti-His antibody (for His-tagged LBD) are required.[9][10]
-
Assay Setup: The assay is performed in a low-volume 384-well plate. The PPARβ/δ LBD, the labeled corepressor peptide, and the anti-His antibody are mixed in an assay buffer.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation and Measurement: The plate is incubated to allow the components to reach equilibrium. The TR-FRET signal is then measured using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates a closer proximity between the LBD and the corepressor peptide, signifying enhanced recruitment.
-
Data Analysis: The TR-FRET ratios are calculated and plotted against the compound concentration to determine the EC50 for corepressor recruitment.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic and functional analysis of ANGPTL4 overexpression in pancreatic cancer nominates targets that reverse chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DG172 dihydrochloride and Other PPARβ/δ Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and functional activities of DG172 dihydrochloride (B599025), a selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) inverse agonist, with other notable inverse agonists targeting the same nuclear receptor. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.
Introduction to PPARβ/δ Inverse Agonists
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation. While agonists of PPARβ/δ have been explored for therapeutic applications, inverse agonists, which suppress the basal activity of the receptor, represent valuable tools for investigating the physiological and pathological roles of PPARβ/δ. Inverse agonists are molecules that bind to a receptor and reduce its constitutive activity, a phenomenon observed in many G protein-coupled receptors and nuclear receptors. This guide focuses on a comparative analysis of DG172 dihydrochloride against other well-characterized PPARβ/δ inverse agonists, ST247 and GSK0660.
Quantitative Comparison of PPARβ/δ Inverse Agonists
The following tables summarize the key quantitative data for this compound, ST247, and GSK0660, providing a direct comparison of their potency and efficacy in various in vitro assays.
Table 1: Binding Affinity and Functional Potency of PPARβ/δ Inverse Agonists
| Compound | Binding Affinity (IC₅₀, nM) | Inhibition of ANGPTL4 Expression (IC₅₀, nM) | Co-repressor Recruitment (EC₅₀, nM) |
| This compound | 27[1][2] | 9.5[3] | Not explicitly reported |
| ST247 | 93[4] | 19.1[5] | 10[5] |
| GSK0660 | 155[6][7] | ~210 (in WPMY-1 cells)[4] | 65[4] |
Table 2: Selectivity of PPARβ/δ Inverse Agonists
| Compound | PPARβ/δ (IC₅₀, nM) | PPARα (IC₅₀, µM) | PPARγ (IC₅₀, µM) |
| This compound | 27 | >10 (presumed based on selectivity) | >10 (presumed based on selectivity) |
| ST247 | 93 | >10[4] | >10[4] |
| GSK0660 | 155 | >10[6][7] | >10[6][7] |
Signaling Pathway of PPARβ/δ
The canonical signaling pathway of PPARβ/δ involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the PPARβ/δ-RXR complex can be bound to co-repressors, inhibiting gene transcription. Upon binding of an agonist, a conformational change leads to the dissociation of co-repressors and recruitment of co-activators, initiating the transcription of target genes. Inverse agonists like DG172 enhance the recruitment of co-repressors, thereby suppressing the basal transcriptional activity of the receptor.
Caption: PPARβ/δ Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of test compounds for the PPARβ/δ receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from cells overexpressing the human PPARβ/δ ligand-binding domain (LBD).
-
Radioligand: Use a radiolabeled PPARβ/δ agonist (e.g., [³H]GW501516) as the tracer.
-
Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competitor compound (DG172, ST247, or GSK0660).
-
Incubations are typically carried out in a buffer solution at room temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
-
Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Calculate the IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
ANGPTL4 Gene Expression Assay (RT-qPCR)
Objective: To quantify the inhibitory effect of inverse agonists on the expression of the PPARβ/δ target gene, Angiopoietin-like 4 (ANGPTL4).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., mouse myoblasts C2C12 or human breast cancer cells MDA-MB-231) in appropriate growth medium.
-
Treatment: Treat the cells with varying concentrations of the inverse agonists (DG172, ST247, or GSK0660) for a specified duration (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for ANGPTL4 and a reference gene (e.g., GAPDH or RPL19) for normalization.
-
Use a SYBR Green-based detection method or a probe-based assay.
-
The PCR program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of ANGPTL4 mRNA using the ΔΔCt method. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of ANGPTL4 expression, from the dose-response curve.
Matrigel Invasion Assay
Objective: To assess the effect of PPARβ/δ inverse agonists on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, a basement membrane extract.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free medium in the upper chamber of the transwell insert. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).
-
Treatment: Add varying concentrations of the inverse agonists to the upper chamber along with the cells.
-
Incubation: Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with a dye such as crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
-
Data Interpretation: Compare the number of invaded cells in the treated groups to the untreated control to determine the inhibitory effect of the compounds.
Caption: Matrigel Invasion Assay Workflow.
Conclusion
This guide provides a comparative overview of this compound, ST247, and GSK0660 as inverse agonists of PPARβ/δ. The presented data indicates that while all three compounds are selective inverse agonists, DG172 and ST247 exhibit higher potency in functional assays compared to GSK0660. The choice of compound will depend on the specific requirements of the research, including desired potency and the experimental system being used. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the roles of PPARβ/δ in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DG 172 dihydrochloride | CAS 1361504-77-9 | DG172 2HCl | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
validating the downstream effects of DG172 dihydrochloride on gene expression
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream effects of DG172 dihydrochloride (B599025) on gene expression with alternative compounds. The data presented herein is supported by detailed experimental protocols to assist researchers in validating and expanding upon these findings.
Introduction
DG172 dihydrochloride is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including metabolism and inflammation. Understanding the downstream effects of DG172 on gene expression is critical for elucidating its mechanism of action and therapeutic potential. This guide compares the effects of DG172 with other known PPARβ/δ modulators, providing a framework for evaluating its performance and specificity.
Comparative Data on Gene Expression
The primary downstream target of DG172-mediated PPARβ/δ antagonism is the angiopoietin-like 4 (ANGPTL4) gene. ANGPTL4 is a key regulator of lipid metabolism and has been implicated in various pathological conditions. The following table summarizes the quantitative effects of DG172 and alternative compounds on ANGPTL4 gene expression.
| Compound | Target | Method | Cell Line | Treatment Conditions | Fold Change in ANGPTL4 Expression | Reference |
| This compound | PPARβ/δ Antagonist | RT-qPCR | Human breast cancer (MDA-MB-231) | 1 µM DG172, 6h | Significant repression of TGFβ-induced expression | [1] |
| ST247 | PPARβ/δ Inverse Agonist | RT-qPCR | Human breast cancer (MDA-MB-231) | 1 µM ST247, 6h | Significant repression of TGFβ-induced expression | [1] |
| DG228 | DG172 analog | - | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the analysis of ANGPTL4 gene expression in response to this compound and its alternatives.
1. Cell Culture and Treatment:
-
Human breast cancer cells (MDA-MB-231) are cultured in appropriate media.
-
Cells are treated with 1 µM of this compound or ST247 for 6 hours. A vehicle control (e.g., DMSO) is run in parallel.
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
3. Quantitative PCR:
-
Primer Sequences for human ANGPTL4:
-
Primer Sequences for mouse Angptl4:
-
qPCR is performed using a SYBR Green-based detection method on a real-time PCR system.
-
The thermal cycling conditions are typically:
-
The relative expression of ANGPTL4 is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is designed to identify the genome-wide binding sites of PPARβ/δ following treatment with DG172 or ST247.
1. Cell Treatment and Cross-linking:
-
Cells are treated as described in the RT-qPCR protocol.
-
Protein-DNA complexes are cross-linked by adding formaldehyde (B43269) directly to the culture medium.
2. Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared to an average size of 200-500 bp using sonication.
3. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for PPARβ/δ.
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
4. DNA Purification and Library Preparation:
-
The cross-links are reversed, and the DNA is purified.
-
A sequencing library is prepared from the immunoprecipitated DNA.
5. Sequencing and Data Analysis:
-
The library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are aligned to the reference genome, and peaks representing PPARβ/δ binding sites are identified using appropriate bioinformatics tools.
Microarray Analysis
This protocol provides a method for global gene expression profiling in response to this compound.
1. Sample Preparation:
-
RNA is isolated from treated and control cells as described for RT-qPCR.
-
The quality and integrity of the RNA are assessed.
2. Labeling and Hybridization:
-
The RNA is converted to labeled cRNA or cDNA.
-
The labeled target is hybridized to a microarray chip containing probes for thousands of genes.
3. Scanning and Data Acquisition:
-
The microarray chip is scanned to detect the fluorescence intensity of each probe.
-
The raw data is acquired and pre-processed, including background correction and normalization.
4. Data Analysis:
-
Differentially expressed genes between the treated and control groups are identified based on fold change and statistical significance (p-value).
-
Pathway analysis and gene ontology enrichment analysis are performed to identify the biological processes and pathways affected by the treatment.
Conclusion
This compound effectively antagonizes PPARβ/δ, leading to the repression of its target gene, ANGPTL4. This effect is comparable to that of the known PPARβ/δ inverse agonist ST247. The provided protocols offer a robust framework for researchers to investigate the downstream effects of DG172 and other modulators on gene expression. Further studies, including comprehensive microarray and ChIP-Seq analyses, will provide a more complete picture of the global gene regulatory network influenced by DG172.
References
- 1. Transcriptomic and functional analysis of ANGPTL4 overexpression in pancreatic cancer nominates targets that reverse chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DG172 Dihydrochloride: Unraveling its In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of DG172 dihydrochloride (B599025), a selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). While extensive in vitro data highlights its potential as an anti-cancer agent, in vivo studies remain to be published. This document summarizes the existing experimental data, details relevant protocols, and discusses the anticipated in vivo applications based on current knowledge.
In Vitro Effects of DG172 Dihydrochloride
DG172 has been identified as a potent and selective inverse agonist of PPARβ/δ, a nuclear receptor implicated in tumorigenesis.[1][2] Unlike agonists that activate the receptor, an inverse agonist like DG172 reduces the basal activity of the receptor, leading to the repression of target gene transcription.
Inhibition of Cancer Cell Invasion
A key in vitro effect of DG172 is its ability to strongly inhibit the invasion of cancer cells. Studies have shown that DG172, along with another PPARβ/δ inverse agonist ST247, significantly reduces the invasion of MDA-MB-231 human breast cancer cells in a three-dimensional matrigel (B1166635) matrix.[1][2] This effect is observed in response to various stimuli, including serum and transforming growth factor β (TGFβ).[1][2]
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Source |
| IC50 for PPARβ/δ | 27 nM | - | Competitive Binding Assay | Selleck Chemicals |
| Inhibition of Invasion | Strong | MDA-MB-231 | 3D Matrigel Invasion Assay | [1][2] |
Mechanism of Action: Repression of the ANGPTL4 Gene
The anti-invasive effect of DG172 is primarily attributed to its ability to repress the transcription of the angiopoietin-like 4 (ANGPTL4) gene.[1][2] ANGPTL4 is a key transcriptional target of PPARβ/δ and has been implicated in tumor progression and metastasis.[1] DG172 induces a dominant transcriptional repressor complex at the ANGPTL4 gene promoter, which blocks the formation of the preinitiation complex required for transcription.[1] This mechanism is independent of histone deacetylases (HDACs).[1] The functional link between ANGPTL4 repression and the inhibition of cancer cell invasion has been demonstrated by experiments showing that the inhibitory effect of DG172 can be reversed by the addition of recombinant ANGPTL4.[1]
Signaling Pathway of DG172 in Cancer Cell Invasion
Caption: DG172 inhibits cancer cell invasion by acting as an inverse agonist on PPARβ/δ, repressing ANGPTL4 transcription.
PPARβ/δ-Independent Effects
Interestingly, DG172 has also been shown to exert effects independent of its action on PPARβ/δ. In one study, DG172 was found to augment the differentiation of primary bone marrow cells from Ppard null mice into dendritic cells, suggesting an alternative mechanism of action in the context of immunology.
Experimental Protocols
3D Matrigel Invasion Assay
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.
-
Matrigel Preparation: A three-dimensional matrigel matrix is prepared in invasion chambers.
-
Treatment: Cells are treated with this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Invasion Induction: Invasion is induced by adding a chemoattractant, such as serum (e.g., 10% FCS) or TGFβ, to the lower chamber.
-
Incubation: The chambers are incubated for a specified period to allow for cell invasion.
-
Quantification: Invading cells are fixed, stained (e.g., with phalloidin (B8060827) for F-actin and a nuclear stain), and visualized using confocal microscopy. The number of invading cells is then quantified.
Gene Expression Analysis (RT-qPCR)
-
Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound or control.
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: The expression levels of target genes (e.g., ANGPTL4) and a housekeeping gene are quantified using real-time PCR with specific primers.
-
Data Analysis: The relative expression of the target gene is calculated after normalization to the housekeeping gene.
In Vivo Potential and Future Directions
While the in vitro data for this compound is compelling, there is currently a lack of published in vivo studies demonstrating its efficacy in animal models of cancer. However, existing research indicates that DG172 possesses pharmacokinetic properties that make it suitable for in vivo applications in mice.[1] Its oral bioavailability has also been noted.
Experimental Workflow for Future In Vivo Studies
Caption: Proposed workflow for evaluating the in vivo efficacy of DG172 in a mouse xenograft model.
Future in vivo studies are crucial to validate the anti-cancer potential of DG172 observed in vitro. Key areas of investigation should include:
-
Efficacy in Tumor Models: Assessing the ability of DG172 to inhibit primary tumor growth and metastasis in various cancer models, particularly those where the PPARβ/δ-ANGPTL4 axis is known to be active.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DG172 in vivo, and correlating its plasma and tumor concentrations with target engagement (i.e., ANGPTL4 repression).
-
Toxicity and Safety: Evaluating the potential side effects and determining the maximum tolerated dose (MTD) of DG172 in animal models.
Comparison with Alternatives
DG172 is often studied alongside ST247 , another structurally distinct PPARβ/δ inverse agonist.[1][2] Both compounds have demonstrated similar in vitro effects in inhibiting cancer cell invasion through the repression of ANGPTL4.[1][2] A direct in vivo comparison of these two compounds would be highly valuable to determine if one has a more favorable therapeutic index.
Other potential alternatives could include different classes of PPARβ/δ antagonists or inhibitors of the ANGPTL4 signaling pathway. However, DG172's characterization as an inverse agonist that actively represses gene transcription presents a distinct mechanistic advantage.
Conclusion
This compound is a promising PPARβ/δ inverse agonist with well-documented in vitro anti-invasive effects mediated by the repression of ANGPTL4. While its in vivo efficacy remains to be demonstrated, its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for cancers driven by the PPARβ/δ-ANGPTL4 signaling pathway. Further preclinical in vivo studies are essential to translate the encouraging in vitro findings into potential clinical applications.
References
assessing the selectivity of DG172 dihydrochloride for PPARβ/δ over other PPAR isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DG172 dihydrochloride (B599025), a known antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). The objective is to assess its selectivity over other PPAR isoforms, namely PPARα and PPARγ. This analysis is based on available experimental data and is presented alongside comparable data for other well-characterized PPARβ/δ modulators to provide a comprehensive evaluation for research and drug development applications.
Executive Summary
Data Presentation: Quantitative Comparison of PPAR Modulators
The following tables summarize the available quantitative data for DG172 dihydrochloride and comparator compounds. This data is crucial for understanding the selectivity of these molecules for the PPARβ/δ isoform.
Table 1: Antagonist Activity Profile
| Compound | Target PPAR Isoform | IC50 (nM) | Selectivity Notes |
| This compound | PPARβ/δ | 27 [1][2][3][4] | Data for PPARα and PPARγ is not available. Described as a "selective PPARβ/δ antagonist".[1][2][3][4] |
| PPARα | Not Available | ||
| PPARγ | Not Available | ||
| GSK0660 | PPARβ/δ | 155[5][6][7] | >64-fold selective for PPARβ/δ over PPARα and PPARγ.[5][6][7] |
| PPARα | >10,000[5][6][7] | ||
| PPARγ | >10,000[5][6][7] |
Table 2: Agonist Activity Profile (Comparators)
| Compound | Target PPAR Isoform | EC50 (nM) | Ki (nM) | Selectivity Notes |
| GW501516 | PPARβ/δ | 1 | - | >1000-fold selective for PPARβ/δ over PPARα and PPARγ. |
| PPARα | >1000 | - | ||
| PPARγ | >1000 | - | ||
| L-165,041 | PPARβ/δ | - | 6 | >100-fold selective for PPARβ/δ over PPARγ. |
| PPARα | - | Not Available | ||
| PPARγ | - | ~730 |
Experimental Protocols
The determination of selectivity for PPAR modulators relies on robust and validated experimental assays. The two primary methods referenced in the literature for compounds of this nature are Radioligand Binding Assays and Luciferase Reporter Gene Assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
Methodology Outline:
-
Preparation of Receptor Source: Cell membranes or nuclear extracts containing the specific human PPAR isoform (α, β/δ, or γ) are prepared from transfected cell lines or tissues known to express the receptor.[8][9]
-
Incubation: A fixed concentration of a high-affinity radioligand for the specific PPAR isoform is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[8][9]
-
Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.[8]
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]
Luciferase Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist by quantifying the transcription of a reporter gene under the control of a PPAR-responsive promoter.
Methodology Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, COS-7) is transiently or stably transfected with two key plasmids:
-
An expression vector containing the full-length cDNA or the ligand-binding domain of a specific human PPAR isoform (α, β/δ, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).[10][11][12]
-
A third plasmid expressing a control reporter gene (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.[10]
-
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known PPAR agonist.[11][12]
-
Cell Lysis and Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase substrate is added to the cell lysate.[13]
-
Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.[11][12][13]
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
Visualizations
Signaling Pathway of PPAR Activation
Caption: PPAR Signaling Pathway.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for Assessing PPAR Modulator Selectivity.
Conclusion
This compound is a potent antagonist of PPARβ/δ. Based on the available information, it is described as being selective for this isoform. However, the lack of publicly accessible, direct comparative data on its binding affinity and functional activity against PPARα and PPARγ presents a limitation in definitively quantifying its selectivity profile. For a comprehensive understanding, further experimental validation comparing this compound across all three PPAR isoforms using standardized binding and functional assays is recommended. The comparator data for GSK0660, GW501516, and L-165,041 provide a valuable benchmark for such an evaluation. Researchers should proceed with the use of this compound with an awareness of this data gap and may need to perform their own selectivity profiling depending on the specific requirements of their study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PPARβ/δ拮抗剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK 0660 | PPARδ | Tocris Bioscience [tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. korambiotech.com [korambiotech.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Safety Operating Guide
Safe Disposal of DG172 Dihydrochloride: A Guide for Laboratory Professionals
For immediate reference, DG172 dihydrochloride (B599025) and any contaminated materials must be disposed of as hazardous waste. Researchers and laboratory personnel must adhere to stringent disposal protocols due to the compound's toxicity and potential genetic-mutagenic properties. This guide provides essential safety and logistical information for the proper disposal of DG172 dihydrochloride, ensuring the safety of laboratory staff and the environment.
This compound is a potent and selective inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). Its hazardous nature, as outlined in safety data sheets (SDS), necessitates careful handling and disposal. The compound is classified as toxic if swallowed and is suspected of causing genetic defects. Therefore, all waste containing this compound must be managed by an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE). This is a critical step in minimizing exposure risks.
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Chemical safety goggles or a face shield |
| Skin and Body Protection | Protective clothing, such as a lab coat. For larger spills, chemical resistant clothing may be necessary. |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. |
Disposal Procedures
The following step-by-step procedures should be followed for the disposal of this compound and associated waste:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from non-hazardous laboratory waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste" and include the chemical name "this compound." It should also indicate the associated hazards (e.g., "Toxic," "Mutagenic").
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Signaling Pathway of this compound
This compound acts as an inverse agonist on the PPARβ/δ receptor. This means that it binds to the receptor and reduces its basal activity. The following diagram illustrates a simplified workflow for handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
